molecular formula C5H3ClN2O2 B1630408 5-Chloro-2-nitropyridine CAS No. 52092-47-4

5-Chloro-2-nitropyridine

Cat. No.: B1630408
CAS No.: 52092-47-4
M. Wt: 158.54 g/mol
InChI Key: YUBHMOQVHOODEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-nitropyridine is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90388. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBHMOQVHOODEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293525
Record name 5-Chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52092-47-4
Record name 52092-47-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Chloro-2-nitropyridine (CAS No: 52092-47-4), a key intermediate in the pharmaceutical, agrochemical, and chemical industries. This document outlines its melting and boiling points, supported by experimental methodologies, and illustrates its role in synthetic pathways.

Core Physical and Chemical Properties

This compound is an important pyridine (B92270) derivative utilized as a foundational molecule in the synthesis of more complex compounds.[1] It typically appears as an off-white to pale yellow crystalline powder.[2]

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources. The following table summarizes the available quantitative data. It is important to note the discrepancy in reported melting points, which may be attributable to different experimental conditions or sample purities.

PropertyValueSource(s)
Molecular Formula C₅H₃ClN₂O₂[1]
Molecular Weight 158.54 g/mol [1]
Melting Point 119 - 123 °C[1][3][4]
48 - 52 °C[2]
Boiling Point ~260 - 262 °C[2]
275.3 ± 20.0 °C (Predicted)[1]
Density 1.489 ± 0.06 g/cm³ (Predicted)[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[2]

Experimental Protocols

Detailed experimental protocols for the determination of melting and boiling points are crucial for verifying the purity and identity of a substance. The following sections describe standard laboratory methodologies applicable to this compound.

Melting Point Determination Protocol (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[5] Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.[6] Impurities tend to lower and broaden the melting range.[7]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

  • Capillary tubes (sealed at one end)[6]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[5] If necessary, gently grind the crystalline solid using a clean, dry mortar and pestle.[8]

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.[7]

  • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom.[7] The packed sample height should be approximately 1-2 mm.[7][9]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[8]

    • For an unknown sample, a rapid initial heating (10-20°C per minute) can be performed to find an approximate melting range.[8]

    • For a precise measurement, begin heating at a slow, controlled rate, approximately 2°C per minute, starting from a temperature about 10-20°C below the expected melting point.[6][8]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last crystal melts completely (the end of melting). This range is the melting point.[6][9]

Boiling Point Determination Protocol (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point, which is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[10][11]

Objective: To determine the temperature at which the liquid boils under atmospheric pressure.

Apparatus:

  • Thiele tube or similar heating bath[10][12]

  • Small test tube (e.g., a fusion tube)[10]

  • Capillary tube (sealed at one end)

  • Thermometer

  • Liquid for heating bath (e.g., mineral oil)

Procedure:

  • Sample Preparation: Add a small amount (less than 1 mL) of liquid this compound (if melted) into the small test tube.[12]

  • Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end above the surface.[10]

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube's oil bath.[10] Heat the side arm of the Thiele tube gently with a small flame.[13]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[13] Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[12][13] Record this temperature. It is also important to record the barometric pressure, as boiling point is pressure-dependent.[11][14]

Synthesis and Application Pathway

This compound serves as a critical building block in organic synthesis. One common method for its preparation involves the oxidation of 5-chloropyridin-2-amine.[1][3][4] This process underscores its role as a readily prepared intermediate for more complex molecules.

G cluster_synthesis Synthesis Workflow A 5-Chloropyridin-2-amine in Concentrated H₂SO₄ B Add 30% H₂O₂ at 0°C A->B C Stir at Room Temperature (20-48 hours) B->C D Pour into Ice Water C->D E Filter & Recrystallize D->E F This compound E->F

Diagram 1: Synthesis workflow for this compound.

The reactivity of this compound makes it a valuable precursor for a range of bioactive molecules. The nitro group and chloro substituent are amenable to various chemical transformations, enabling its incorporation into diverse molecular scaffolds. It is a documented starting material in the synthesis of compounds investigated for use as insecticides, antimicrobial agents, and inhibitors of enzymes like MALT1 and SSAO.[15]

G cluster_applications Role in Drug Development A This compound B Chemical Modifications (e.g., Nucleophilic Substitution, Reduction of Nitro Group) A->B C Bioactive Scaffolds & Drug Candidates B->C D Insecticides C->D E Antimicrobial Agents C->E F Enzyme Inhibitors (e.g., MALT1, SSAO) C->F G Antimalarial Compounds C->G

Diagram 2: Role as a precursor in developing bioactive molecules.

References

5-Chloro-2-nitropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 52092-47-4

This technical guide provides an in-depth overview of 5-Chloro-2-nitropyridine, a pivotal intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Targeted at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, reactivity, and diverse applications, supported by experimental data and procedural workflows.

Physicochemical Properties

This compound is an off-white to pale yellow crystalline solid.[3][4] Its key physical and chemical properties are summarized in the table below, providing essential data for its application in various chemical processes.

PropertyValueReference
CAS Number 52092-47-4[1]
Molecular Formula C₅H₃ClN₂O₂[5][6]
Molecular Weight 158.54 g/mol [5][6]
Appearance Off-white to pale yellow crystalline powder[3][4]
Melting Point 57 - 61 °C[3]
119 - 123 °C[1]
120 - 123 °C
Boiling Point Approx. 256 - 258 °C[3]
Approx. 260 - 262 °C[3]
275.3 ± 20.0 °C (Predicted)[1]
Density 1.489 ± 0.06 g/cm³ (Predicted)[1]
Solubility Poorly soluble in water; Soluble in organic solvents like ethanol, dichloromethane, MDC, acetone, and methanol.[3][4]
InChI Key YUBHMOQVHOODEI-UHFFFAOYSA-N[6]
SMILES C1=CC(=NC=C1Cl)--INVALID-LINK--[O-][6]

Note: Discrepancies in reported melting points exist in the literature, which may be due to different crystalline forms or measurement conditions.

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of 5-chloropyridin-2-amine.[1][5][7] This method is widely cited and provides a reliable pathway to the target compound.

General Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_purification Purification A 5-Chloropyridin-2-amine R Reaction Mixture (Stirred at 0°C to RT for 20h) A->R B Concentrated Sulfuric Acid (H₂SO₄) B->R C 30% Hydrogen Peroxide (H₂O₂) C->R W Pour into Ice Water R->W F Filter Resulting Solid W->F P Recrystallize from Ethanol F->P Final This compound P->Final G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Chloronitropyridine in Anhydrous Solvent B Add Amine Nucleophile (e.g., piperidine, 1.1 equiv) A->B C Add Base (e.g., Triethylamine, 1.2 equiv) B->C D Heat to Reflux (2-4h) C->D E Cool to RT D->E F Concentrate in vacuo E->F G Extract with Ethyl Acetate & Water/Brine F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Filter & Concentrate H->I J Flash Column Chromatography (Silica Gel) I->J K Characterize Pure Product (NMR, MS) J->K

References

5-Chloro-2-nitropyridine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-Chloro-2-nitropyridine, a key intermediate in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's core physicochemical properties, a detailed synthesis protocol, and its fundamental chemical data.

Core Chemical Properties

This compound, with the CAS number 52092-47-4, is a heterocyclic organic compound.[1] Its chemical structure incorporates a pyridine (B92270) ring substituted with a chloro and a nitro group, rendering it a versatile reagent in organic synthesis.

PropertyValueReference
Molecular Formula C5H3ClN2O2[1][2][3][4][5]
Molecular Weight 158.54 g/mol [2][4][5]
IUPAC Name This compound
Synonyms 2-Nitro-5-chloropyridine, 3-Chloro-6-nitropyridine[5][6]
Appearance Colorless powdery crystal[2][3]
Melting Point 119-123 °C[3]
Boiling Point 292.3 °C at 760 mmHg[3]
Density 1.5±0.1 g/cm³[3]

Synthesis of this compound: An Experimental Protocol

The following protocol details a common method for the synthesis of this compound from 2-amino-5-chloropyridine (B124133).

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • 2-amino-5-chloropyridine

  • Ice

  • Ethanol (B145695)

Procedure:

  • In a suitable reaction vessel, cool 50 ml of concentrated sulfuric acid with an ice bath.

  • While stirring, slowly add 25 ml of 30% aqueous hydrogen peroxide to the cooled sulfuric acid.

  • In a separate container, dissolve 5.0 g (38.9 mmol) of 2-amino-5-chloropyridine in 50 ml of concentrated sulfuric acid.

  • Slowly add the 2-amino-5-chloropyridine solution to the peroxide-sulfuric acid mixture.

  • Allow the reaction mixture to stir for 48 hours at room temperature.

  • After the stirring period, pour the reaction mixture into ice water.

  • Filter the resulting solid precipitate.

  • Recrystallize the collected solid from ethanol to yield this compound as a colorless powder.[2][3]

This synthesis reaction is an oxidative nitration where the amino group of the starting material is converted to a nitro group.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification H2SO4 Conc. H₂SO₄ Mixing_1 Peroxide-Sulfuric Acid Mixture H2SO4->Mixing_1 Cool with ice H2O2 30% H₂O₂ H2O2->Mixing_1 Amino_Pyridine 2-amino-5-chloropyridine in conc. H₂SO₄ Mixing_2 Addition of Amino Pyridine Solution Amino_Pyridine->Mixing_2 Mixing_1->Mixing_2 Reaction Stir at Room Temperature for 48h Mixing_2->Reaction Quenching Pour into Ice Water Reaction->Quenching Filtration Filter Solid Quenching->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][7] Its reactivity allows for nucleophilic substitution of the chloro group and reduction of the nitro group, providing pathways to a variety of substituted pyridine derivatives. These derivatives are often investigated for potential biological activities.

References

Spectroscopic Data of 5-Chloro-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-nitropyridine (CAS No: 52092-47-4).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also includes detailed experimental protocols for acquiring such spectra and a logical workflow for spectroscopic analysis.

Molecular Structure:

  • Chemical Name: this compound

  • Molecular Formula: C₅H₃ClN₂O₂[2][3]

  • Molecular Weight: 158.54 g/mol [2][3]

  • Structure:

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and predicted ¹³C NMR data for this compound.

¹H NMR (Proton NMR) Data

  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.58d2.8H-6
8.23dd8.8, 2.8H-4
7.55 (Predicted)d8.8H-3

Note: Experimental data for two of the three protons was obtained from a chemical data website. The chemical shift for the third proton (H-3) is predicted based on established principles of NMR spectroscopy.

¹³C NMR (Carbon-13) NMR Data (Predicted)

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
150.2C-2
145.1C-6
138.5C-4
130.8C-5
124.5C-3

Note: The ¹³C NMR data is predicted using computational chemistry software and should be considered as an estimation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state ATR-IR spectrum of this compound shows characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1585MediumAromatic C-C stretch
1550 - 1475StrongAsymmetric NO₂ stretch
1500 - 1400MediumAromatic C-C stretch
1360 - 1290StrongSymmetric NO₂ stretch
850 - 550MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show the molecular ion peak and several key fragment ions.

m/zRelative IntensityAssignment
158/160High[M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
159/161Moderate[M+1]⁺
112/114Moderate[M - NO₂]⁺
76Moderate[C₄H₂Cl]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to approximately 220 ppm.

    • Use a 45-degree pulse angle.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal (0 ppm).

IR Spectroscopy Protocol (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a solution.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Structure Elucidation Compound This compound MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR NMR NMR Spectroscopy Compound->NMR MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Func_Groups Functional Groups IR->Func_Groups Structure_Connectivity Structure & Connectivity NMR->Structure_Connectivity Final_Structure Confirmed Structure of This compound MW_Frag->Final_Structure Func_Groups->Final_Structure Structure_Connectivity->Final_Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Reactivity of 5-Chloro-2-nitropyridine with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 5-Chloro-2-nitropyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic intermediate, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the specific reactivity of the pyridine (B92270) ring, which is activated towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group. This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles. It covers the underlying reaction mechanism, quantitative kinetic data, detailed experimental protocols, and the electronic factors that govern its reactivity, offering valuable insights for synthetic route optimization and novel molecular design.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This is a two-step addition-elimination process.

  • Nucleophilic Attack : The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom bonded to the chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]

  • Leaving Group Departure : Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.[4]

The rate of the SNAr reaction is critically influenced by the stability of the Meisenheimer complex. The strongly electron-withdrawing nitro (-NO₂) group plays a crucial role by delocalizing the negative charge of the intermediate through resonance, thereby stabilizing it and facilitating the reaction.[3][4]

Caption: General two-step mechanism for SNAr reactions.

Factors Influencing Reactivity

The reactivity of chloronitropyridines in SNAr reactions is highly sensitive to the arrangement of the substituents on the pyridine ring.

Position of the Nitro Group

The activating effect of the nitro group is most potent when it is positioned ortho or para to the leaving group. This arrangement allows for direct resonance stabilization of the negative charge in the Meisenheimer complex onto the electronegative oxygen atoms of the nitro group.[3]

In the case of this compound, the chloro leaving group is at the C5 position, which is meta to the activating nitro group at C2. Consequently, the negative charge of the intermediate cannot be directly delocalized onto the nitro group through resonance. This lack of direct stabilization results in a higher activation energy and thus a moderate reaction rate compared to its ortho and para isomers.[3]

Reactivity_Comparison Electronic Effects on Meisenheimer Complex Stability cluster_ortho_para Ortho/Para Attack cluster_meta Meta Attack (this compound) ortho_para Leaving group is ortho or para to NO₂ stabilization Direct resonance stabilization of negative charge by NO₂ ortho_para->stabilization intermediate_op More Stable Meisenheimer Complex stabilization->intermediate_op reactivity_op High Reactivity intermediate_op->reactivity_op meta Leaving group is meta to NO₂ no_stabilization No direct resonance stabilization of negative charge by NO₂ meta->no_stabilization intermediate_m Less Stable Meisenheimer Complex no_stabilization->intermediate_m reactivity_m Moderate Reactivity intermediate_m->reactivity_m

Caption: Logical relationship between substituent position and reactivity.

Nature of the Nucleophile, Solvent, and Temperature
  • Nucleophile : The rate of reaction is dependent on the nucleophilicity of the attacking species. Stronger nucleophiles, such as thiolates and primary amines, generally react faster than weaker ones like alcohols.

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) are often used as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.

  • Temperature : As with most chemical reactions, increasing the temperature typically increases the reaction rate. For less reactive substrates, heating is often necessary to achieve a reasonable reaction time.[5]

Quantitative Reactivity Data

Kinetic studies provide a clear quantitative measure of reactivity. The table below summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine (B6355638), highlighting the impact of substituent positioning.

SubstratePosition of ClPosition of NO₂RelationshipRate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine43ortho1.80 x 10⁻²Very High
2-Chloro-3-nitropyridine23ortho1.17 x 10⁻³High
This compound 5 2 meta 1.52 x 10⁻⁴ Moderate
2-Chloro-5-nitropyridine25para7.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32metaVery LowVery Low
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196 as cited in[3]. Reactions were conducted with piperidine in ethanol.

Experimental Protocols

The following protocols provide detailed methodologies for kinetic analysis and a representative synthetic procedure.

Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a method for determining the second-order rate constants for the reaction of this compound with a nucleophile (e.g., piperidine).[3]

1. Materials and Reagents:

  • This compound

  • Nucleophile (e.g., Piperidine)

  • Anhydrous solvent (e.g., Ethanol)

  • Volumetric flasks, pipettes, and quartz cuvettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

2. Preparation of Solutions:

  • Substrate Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of this compound and dissolve it in the anhydrous solvent in a volumetric flask.

  • Nucleophile Stock Solution (e.g., 0.1 M): Prepare a stock solution of the nucleophile in the same solvent. The concentration should be at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.[3]

3. Kinetic Measurement:

  • Equilibrate both stock solutions and the spectrophotometer's cell holder to the desired reaction temperature (e.g., 40°C).

  • Pipette a known volume of the nucleophile solution into a quartz cuvette.

  • To initiate the reaction, add a small, precise volume of the substrate stock solution to the cuvette, cap it, and mix thoroughly by inversion.

  • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the reaction product. Collect data at regular intervals until the reaction is complete (i.e., absorbance plateaus).

4. Data Analysis:

  • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line is -k_obs.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

Experimental_Workflow prep 1. Prepare Stock Solutions (Substrate & Nucleophile) equilibrate 2. Equilibrate Solutions & Spectrophotometer to Temp prep->equilibrate mix 3. Mix Reactants in Cuvette to Initiate Reaction equilibrate->mix acquire 4. Acquire Absorbance Data vs. Time at Product λmax mix->acquire analyze 5. Analyze Data to Determine Rate Constants (k_obs, k₂) acquire->analyze result Final Kinetic Results analyze->result

Caption: Workflow for the comparative kinetic analysis of reactivity.

General Protocol for Reaction with an Amine Nucleophile

This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

1. Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃ or Et₃N) (1.5 - 2.0 equiv)

  • Solvent (e.g., Acetonitrile, DMF, or Ethanol)

  • Round-bottom flask, magnetic stirrer, condenser

2. Reaction Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the chosen solvent, and the base.

  • Stir the mixture and add the amine nucleophile (1.1 - 1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

3. Work-up and Purification:

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate.

  • Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to obtain the desired 5-amino-2-nitropyridine derivative.

Conclusion

This compound exhibits moderate reactivity in nucleophilic aromatic substitution reactions due to the meta relationship between the chloro leaving group and the activating nitro group.[3] This characteristic reactivity, however, makes it a stable and versatile building block in organic synthesis. By carefully selecting the nucleophile, solvent, and reaction temperature, chemists can effectively utilize this intermediate to construct a wide range of complex molecules for applications in drug discovery, agrochemicals, and materials science.[1][6] The protocols and data presented in this guide offer a solid foundation for professionals working with this important compound.

References

An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-nitropyridine. The information is compiled from safety data sheets, chemical supplier specifications, and the scientific literature to ensure safe handling, maintain compound integrity, and support its application in research and development.

Chemical Stability Profile

This compound is a solid, typically appearing as a white to yellow crystalline powder, that is stable under recommended storage conditions of temperature and pressure.[1][2] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The pyridine (B92270) ring, substituted with a chloro and a nitro group, has specific reactive sites that influence its stability.

The compound is susceptible to degradation under high temperatures, in the presence of strong oxidizing or reducing agents, and in certain acid-base environments.[3] Thermal decomposition may lead to the release of toxic and irritating fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[2]

In acidic conditions, the nitrogen atom of the pyridine ring can be protonated, which can alter the electron distribution and reactivity of the molecule.[3] Under alkaline conditions, in addition to nucleophilic substitution of the chlorine atom, the nitro group may undergo specific reactions, such as alkali-catalyzed reduction.[3]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, it is imperative to adhere to the following storage and handling protocols.

Storage Conditions

Proper storage is crucial for maintaining the quality of this compound. The recommended storage conditions are summarized in the table below.

ParameterRecommendationSource(s)
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.[2]
Atmosphere Store in a well-ventilated area.[2]
Container Keep in a tightly closed container when not in use.[2]
Light Store away from direct light.[4]
Moisture Avoid moisture.[2]
Handling Procedures

Safe handling practices are essential to prevent exposure and maintain the integrity of the compound.

G start Start Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation weighing Weigh in a Designated Area ventilation->weighing dissolving Dissolve in a Suitable Solvent weighing->dissolving spill Clean Spills Promptly with Inert Absorbent Material weighing->spill storage Store in a Tightly Closed Container in a Cool, Dry, Dark Place dissolving->storage dissolving->spill end End Handling storage->end waste Dispose of Waste According to Local Regulations spill->waste

A logical workflow for the safe handling of this compound.

Incompatible Materials and Conditions to Avoid

To prevent degradation and hazardous reactions, this compound should be kept away from certain materials and conditions.

Incompatible MaterialsConditions to AvoidSource(s)
Strong oxidizing agentsHigh temperatures[2]
Strong reducing agentsIgnition sources[2]
Strong acidsMechanical shock[2]
Strong basesMoisture[2]

Potential Degradation Pathways

A plausible degradation pathway, especially in the presence of nucleophiles such as water (hydrolysis) under acidic or basic conditions, is the substitution of the chlorine atom with a hydroxyl group.

G parent This compound product 5-Hydroxy-2-nitropyridine parent->product Nucleophilic Aromatic Substitution nucleophile Nucleophile (e.g., H2O, OH⁻) nucleophile->product leaving_group Chloride Ion (Cl⁻) product->leaving_group releases

A potential degradation pathway for this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following is a general protocol based on ICH guidelines.

Objective

To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials and Methods
  • Test Substance: this compound

  • Reagents: Hydrochloric acid (0.1 N), Sodium hydroxide (B78521) (0.1 N), Hydrogen peroxide (3%), Solvents for dissolution (e.g., acetonitrile, methanol).

  • Apparatus: HPLC with a suitable detector (e.g., UV-Vis), pH meter, photostability chamber, oven, water bath.

Stress Conditions
  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or heat at a specified temperature for a defined period. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Sample Analysis

Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

G cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Samples of This compound stress Expose to Stress Conditions start->stress compare Compare with Unstressed Control analysis->compare identify Identify and Quantify Degradation Products compare->identify end Assess Stability Profile identify->end

A general workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable compound under controlled conditions. Its stability is primarily influenced by temperature, light, moisture, and the presence of incompatible substances. Adherence to the recommended storage and handling guidelines is essential to maintain its integrity for research and development purposes. Further forced degradation studies would be beneficial to fully elucidate its degradation pathways and to establish a comprehensive stability profile.

References

A Comprehensive Technical Guide to 5-Chloro-2-nitropyridine: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 5-Chloro-2-nitropyridine (CAS No: 52092-47-4). The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding for professionals in research and drug development. This document focuses on presenting critical safety information in a clear and accessible format, including structured data tables and a logical workflow for safe handling.

Chemical Identification and Physical Properties

This compound is a yellow to off-white crystalline solid.[1][2] It is poorly soluble in water but soluble in organic solvents such as methanol, acetone, and dichloromethane.[1][2] This compound serves as a key intermediate in organic and pharmaceutical synthesis.[1][3]

PropertyValueSource
Molecular Formula C5H3ClN2O2[1]
Molar Mass 158.54 g/mol [2][4]
Appearance Off-white to pale yellow crystalline powder[1][2]
Melting Point 119-123 °C[1][4]
Boiling Point Approximately 256 - 262 °C[2]
Solubility Poorly soluble in water; Soluble in MDC, Acetone, Methanol.[1][2][1][2]
pH (16g/l water @ 20°C) >4.0[1]
Density Approximately 1.456 g/cm³[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][6] It may also cause respiratory irritation.[5][6] The compound is very toxic to aquatic life with long-lasting effects.[5][6]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[4][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4][6]
Serious Eye Damage/Eye Irritation Category 1 / 2AH318: Causes serious eye damage.[4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[4][6]
Hazardous to the Aquatic Environment (Acute) Category 1H400 / H410: Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects.[5][6]

Signal Word: Danger[4][6]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn when handling this chemical.

Protection TypeSpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6][6]
Skin Protection Wear appropriate protective gloves and fire/flame resistant and impervious clothing to prevent skin exposure.[6][7][6][7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6][6]
Handling Procedures
  • Avoid contact with skin, eyes, and personal clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

  • Use only outdoors or in a well-ventilated area.[5][6]

  • Do not eat, drink, or smoke when using this product.[5][6]

  • Keep away from sources of ignition.[5]

  • Minimize dust generation and accumulation.[5]

Storage Conditions
  • Store in a tightly-closed container when not in use.[5]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][5]

  • Keep away from sources of ignition.[5]

  • Store locked up.[5][6]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5][5]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[5][5]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[5][5]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[5][5]
Accidental Release Measures

In case of a spill, wear protective equipment and keep unprotected personnel away.[5] Ensure adequate ventilation and remove all sources of ignition.[5] Prevent the product from entering drains, other waterways, or soil.[5] Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[5]

Fire-Fighting Measures

Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish a fire.[5] Firefighters should wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[5] During a fire, irritating and highly toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides may be generated.[5]

Stability and Reactivity

This compound is stable under recommended storage conditions.[1] However, it is incompatible with strong oxidizing agents.[1][5] Conditions to avoid include dust generation and exposure to heat or ignition sources.[1][5] Hazardous decomposition products include carbon oxides, hydrogen chloride, and nitrogen oxides.[5]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[5] Dispose of the contents and container to an approved waste disposal plant.[5][6] Do not reuse empty containers.[5]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_acquisition Acquisition & Storage cluster_handling Handling & Use cluster_disposal Waste Management Procurement Procurement Receiving Receiving & Inspection Procurement->Receiving Delivery Storage Secure & Ventilated Storage (Cool, Dry, Locked) Receiving->Storage Store Appropriately Preparation Preparation (Weighing, etc.) Storage->Preparation Retrieve for Use Experiment Experimental Use (Ventilated Hood) Preparation->Experiment Transfer to Reaction Decontamination Decontamination (Glassware, Surfaces) Experiment->Decontamination Post-Experiment WasteCollection Waste Collection (Labeled, Sealed Container) Experiment->WasteCollection Decontamination->WasteCollection Collect Waste WasteDisposal Hazardous Waste Disposal (Follow Regulations) WasteCollection->WasteDisposal Scheduled Pickup PPE Goggles Gloves Lab Coat Respirator (if needed)

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-chloro-2-nitropyridine, an important intermediate in the pharmaceutical and chemical industries.[1] The primary synthetic route detailed is the oxidation of 2-amino-5-chloropyridine (B124133).

Introduction

This compound is a key building block in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes.[1] Its nitro group can act as a leaving group, similar to a halogen, making it a versatile intermediate for introducing substituents onto the pyridine (B92270) ring.[1] This protocol focuses on a common and effective method for its preparation from 2-amino-5-chloropyridine.

Compound Properties:

PropertyValue
CAS Number 52092-47-4
Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol [1]
Melting Point 119-123 °C[1]
Boiling Point 275.3±20.0 °C (Predicted)[1]
Density 1.489±0.06 g/cm3 [1]
Appearance Colorless powdery crystal[2]

Reaction Scheme

The synthesis of this compound from 2-amino-5-chloropyridine is an oxidation reaction. The amino group of the starting material is converted to a nitro group using a strong oxidizing agent, typically a mixture of hydrogen peroxide and concentrated sulfuric acid.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established laboratory procedures for the oxidation of 2-amino-5-chloropyridine.[1][2]

3.1. Materials and Reagents

ReagentGradeSupplier
2-Amino-5-chloropyridine≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)95-98%Commercially Available
Hydrogen Peroxide (H₂O₂)30% aqueous solutionCommercially Available
Ethanol (B145695) (for recrystallization)Reagent GradeCommercially Available
Ice
Deionized Water

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter flask

  • Standard laboratory glassware

3.3. Procedure

  • Preparation of the Oxidizing Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 25 mL of 30% hydrogen peroxide to 50 mL of concentrated sulfuric acid at 0 °C.[2] Caution: This is a highly exothermic reaction; add the hydrogen peroxide slowly and maintain the temperature at 0 °C.

  • Preparation of the Substrate Solution: In a separate beaker, dissolve 5.0 g (38.9 mmol) of 2-amino-5-chloropyridine in 50 mL of concentrated sulfuric acid.[2] This may require gentle warming, but the solution should be cooled back to room temperature before use.

  • Reaction: Slowly add the 2-amino-5-chloropyridine solution to the oxidizing mixture at 0 °C using a dropping funnel.[2] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20-48 hours.[1][2]

  • Work-up: Pour the reaction mixture into a beaker containing a large amount of ice and water with vigorous stirring.[2] A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a colorless powdery crystal.[2]

  • Drying: Dry the purified product under vacuum.

3.4. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare H₂O₂/H₂SO₄ mixture at 0°C C Add substrate solution to oxidizing mixture at 0°C A->C B Dissolve 2-amino-5-chloropyridine in H₂SO₄ B->C D Stir at room temperature for 20-48h C->D E Pour reaction mixture into ice water D->E F Filter the solid product E->F G Recrystallize from ethanol F->G H Dry the final product G->H

Caption: Workflow for the synthesis of this compound.

Results and Characterization

4.1. Yield and Physical Data

ParameterResultReference
Starting Material 5.0 g (38.9 mmol) of 2-amino-5-chloropyridine[2]
Product 4.38 g of this compound[2]
Yield 71%[2]
Appearance Colorless powdery crystal[2]
Mass Spectrometry m/z 159 (M+1)⁺[2]

4.2. Safety Information

  • This compound: This compound can cause irritation to the eyes and upper respiratory tract.[1] High concentrations may lead to dizziness, headaches, and insomnia.[1] Direct contact can cause dermatitis.[1]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials.

Always work in a well-ventilated fume hood and wear appropriate PPE.

Discussion

The oxidation of 2-amino-5-chloropyridine with a mixture of hydrogen peroxide and concentrated sulfuric acid is a reliable method for the synthesis of this compound. The reaction time can be varied, with longer reaction times potentially leading to higher yields, though this should be optimized for specific laboratory conditions. The work-up procedure is straightforward, involving precipitation in ice water, which facilitates the isolation of the product. Recrystallization from ethanol is an effective method for purification.

Conclusion

This protocol provides a detailed and reproducible method for the synthesis of this compound. The procedure is well-documented in the literature and offers a good yield of the desired product. This compound serves as a valuable intermediate for further synthetic transformations in drug discovery and development.

References

Application Notes and Protocols: 5-Chloro-2-nitropyridine as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-chloro-2-nitropyridine as a versatile intermediate in the synthesis of various pharmaceutical compounds. Detailed protocols for key synthetic transformations and relevant biological pathway diagrams are included to support researchers in drug discovery and development.

Introduction

This compound is a highly valuable building block in medicinal chemistry due to its reactive nature, facilitated by the presence of both a chloro leaving group and an electron-withdrawing nitro group on the pyridine (B92270) ring.[1][2][3] This unique substitution pattern makes the pyridine core susceptible to nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of various functional groups and the construction of complex heterocyclic systems.[4] Its application spans the synthesis of a wide range of therapeutic agents, including anti-cancer, anti-inflammatory, antibacterial, and antiemetic drugs.[3]

Physicochemical Properties and Reactivity

This compound is a crystalline solid with a melting point of 119-123°C.[2] The electron-withdrawing nitro group at the 2-position activates the chlorine atom at the 5-position towards nucleophilic attack. This reactivity is crucial for its role as a synthetic intermediate, allowing for efficient bond formation with a variety of nucleophiles such as amines, alcohols, and thiols.

Application in the Synthesis of Netupitant

A notable application of this compound is in the synthesis of Netupitant, a selective neurokinin 1 (NK1) receptor antagonist.[1][5] Netupitant is used in combination with palonosetron (B1662849) to prevent chemotherapy-induced nausea and vomiting (CINV).[1][3] The synthesis of a key intermediate for Netupitant involves the nucleophilic aromatic substitution of the chlorine atom in this compound with 1-methylpiperazine (B117243).

Reaction Scheme:

This compound This compound 1-Methyl-4-(5-nitropyridin-2-yl)piperazine 1-Methyl-4-(5-nitropyridin-2-yl)piperazine This compound->1-Methyl-4-(5-nitropyridin-2-yl)piperazine THF, reflux 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Caption: Synthesis of a Netupitant intermediate.

This protocol details the synthesis of a key intermediate in the production of Netupitant, starting from this compound.

Materials:

  • This compound

  • 1-Methylpiperazine

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 N Sodium bicarbonate solution

  • Magnesium sulfate (B86663)

Procedure:

  • To a solution of 20 g (126 mmol) of 2-chloro-5-nitropyridine (B43025) in 200 ml of tetrahydrofuran, add 35 ml (315 mmol) of 1-methylpiperazine dropwise over 10 minutes.[5]

  • Reflux the reaction mixture for an additional 1.5 hours.[5]

  • After cooling to room temperature, remove the solvent in vacuo.[5]

  • Re-dissolve the residue in 200 ml of ethyl acetate.[5]

  • Wash the organic phase with 200 ml of 1 N sodium bicarbonate solution.[5]

  • Dry the organic layer over magnesium sulfate and evaporate the solvent to yield the product.[5]

Quantitative Data:

ProductYieldAppearanceMass Spectrometry (m/e)
1-Methyl-4-(5-nitropyridin-2-yl)piperazineQuantitativeYellow solid223 (M+H+, 100%)

Table 1: Quantitative data for the synthesis of the Netupitant intermediate.[5]

Biological Activity of Netupitant and Relevant Signaling Pathway

Netupitant functions as a selective antagonist of the human substance P/neurokinin 1 (NK1) receptors, which are predominantly found in the central nervous system.[1] By blocking the binding of substance P to these receptors, Netupitant effectively inhibits the signaling cascade that leads to chemotherapy-induced nausea and vomiting.[1][2]

Recent studies have also highlighted the potential of Netupitant in oncology. It has been shown to inhibit the proliferation of breast cancer cells by targeting Acylglycerol Kinase (AGK), which in turn suppresses the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.[6]

Signaling Pathway Diagram:

cluster_cell Breast Cancer Cell Netupitant Netupitant AGK AGK Netupitant->AGK inhibits PTEN PTEN AGK->PTEN phosphorylates (inhibits) PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Netupitant's effect on the PI3K/AKT/mTOR pathway.[6]

Other Pharmaceutical Applications

The versatility of this compound extends to the synthesis of other important pharmaceutical agents. It is a precursor for intermediates used in the synthesis of CDK4/6 inhibitors like Ribociclib (B560063) , which is used to treat certain types of breast cancer.[7] The synthesis involves reacting this compound with piperazine, followed by protection of the second amino group.[7]

Furthermore, derivatives of this compound are utilized in the creation of Janus kinase (JAK) inhibitors, which are targeted therapies for various inflammatory diseases and cancers.[8] The reactivity of the chloronitropyridine core allows for the construction of the complex heterocyclic systems characteristic of these inhibitors.

Conclusion

This compound is a critical intermediate in pharmaceutical synthesis, offering a reliable and efficient route to a variety of complex molecules with significant therapeutic potential. Its reactivity in nucleophilic aromatic substitution reactions makes it an invaluable tool for medicinal chemists. The successful application in the synthesis of drugs like Netupitant underscores its importance in the development of modern pharmaceuticals. The provided protocols and pathway diagrams serve as a practical guide for researchers leveraging this versatile building block in their drug discovery efforts.

References

The Versatile Role of 5-Chloro-2-nitropyridine in the Development of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Chloro-2-nitropyridine, a key chemical intermediate, is proving to be an invaluable building block in the synthesis of a new generation of high-efficacy agrochemicals. Its unique molecular structure allows for the development of potent insecticides, herbicides, and fungicides, addressing the critical need for effective crop protection solutions in modern agriculture. Researchers and drug development professionals are increasingly leveraging the reactivity of this compound to create novel active ingredients that are both efficient and targeted in their action.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of agrochemicals. It is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries.

Application in Insecticide Development: Synthesis of Neonicotinoids

This compound is a precursor for the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043), a crucial intermediate in the production of neonicotinoid insecticides like Imidacloprid. Neonicotinoids are a class of neuro-active insecticides that are highly effective against a wide range of sucking and chewing insects.

Experimental Protocols

1. Synthesis of 2-Chloro-5-methylpyridine (B98176) from 3-Methylpyridine (B133936)

A common precursor to 2-chloro-5-(chloromethyl)pyridine is 2-chloro-5-methylpyridine, which can be synthesized from 3-methylpyridine. One method involves the N-oxidation of 3-methylpyridine followed by chlorination. For example, 3-methylpyridine N-oxide can be reacted with phosphorus oxychloride in the presence of a base to yield 2-chloro-5-methylpyridine.[1][2] In a typical procedure, 3-methylpyridine N-oxide is added to a diluent, cooled, and then treated with an electrophilic reagent and an organic nitrogen base at temperatures ranging from -60 to 100°C.[1] The resulting intermediate is then reacted with a chlorinating agent to produce 2-chloro-5-methylpyridine.[1]

2. Chlorination of 2-Chloro-5-methylpyridine to 2-Chloro-5-(chloromethyl)pyridine

The conversion of 2-chloro-5-methylpyridine to 2-chloro-5-(chloromethyl)pyridine can be achieved through a radical chlorination reaction. This typically involves reacting 2-chloro-5-methylpyridine with chlorine gas in the presence of a radical initiator and a suitable solvent. The reaction is carefully controlled to favor monochlorination of the methyl group.

3. Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine

Imidacloprid is synthesized via a condensation reaction between 2-chloro-5-(chloromethyl)pyridine and N-nitroiminoimidazolidine.

  • Reaction: 2-chloro-5-(chloromethyl)pyridine is reacted with N-nitroiminoimidazolidine in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile.

  • Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80°C) for several hours.

  • Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield Imidacloprid.

Quantitative Data
ParameterValueReference
Imidacloprid Synthesis
Reactants2-chloro-5-(chloromethyl)pyridine, N-nitroiminoimidazolidine, Potassium Carbonate
SolventAcetonitrile
Reaction Temperature80 °C
Reaction Time8 hours
Crude Product Yield~85%
Final Purity (after Recrystallization)>98%
Signaling Pathway: Neonicotinoid Mode of Action

Neonicotinoid insecticides, such as Imidacloprid, act as agonists of the insect nicotinic acetylcholine (B1216132) receptors (nAChRs). They bind to these receptors in the central nervous system of insects, leading to overstimulation, paralysis, and eventual death.

Neonicotinoid_Pathway Neonicotinoid Neonicotinoid (e.g., Imidacloprid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Neuron Postsynaptic Neuron Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Continuous Depolarization Na_Influx->Depolarization Paralysis Paralysis and Death Depolarization->Paralysis Results in PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX_chloro Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX_chloro->PPO_Enzyme Substrate Protoporphyrinogen_IX_cyto Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leaks out Protoporphyrin_IX_chloro Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX_chloro Catalyzes Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Non-enzymatic oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS Generates (with light) Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage PPO_Inhibitor PPO Inhibitor Herbicide PPO_Inhibitor->PPO_Enzyme Inhibits SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidized to Fumarate Fumarate SDH->Fumarate Ubihydroquinone Ubihydroquinone (QH2) SDH->Ubihydroquinone Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Reduced by ETC Electron Transport Chain Ubihydroquinone->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces SDHI_Fungicide SDHI Fungicide (Nicotinamide Derivative) SDHI_Fungicide->SDH Inhibits

References

Protocol for nitration of 2-chloropyridine to yield 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloro-2-nitropyridine, an important intermediate in the pharmaceutical and chemical industries.[1] The primary method detailed is the oxidation of 5-chloropyridin-2-amine using hydrogen peroxide in concentrated sulfuric acid. This protocol includes a comprehensive list of materials and equipment, a step-by-step experimental procedure, safety precautions, and methods for product characterization. All quantitative data is summarized for clarity, and a visual workflow is provided to guide researchers.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and dyes.[1][2] Its chemical structure, featuring both a chloro and a nitro group on the pyridine (B92270) ring, allows for a variety of subsequent chemical transformations. This document outlines a reliable and reproducible protocol for its synthesis in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number52092-47-4[1]
Molecular FormulaC5H3ClN2O2[1][3][4]
Molecular Weight158.54 g/mol [1][3]
AppearanceWhite to yellow crystalline powder[2]
Melting Point119-123 °C[1][5]
Boiling Point275.3 ± 20.0 °C (Predicted)[1]
Density1.489 ± 0.06 g/cm³[1]
SolubilitySlightly soluble in water; soluble in ethanol (B145695), ether, and acetone.[2]

Experimental Protocol: Synthesis from 5-chloropyridin-2-amine

This protocol is adapted from established literature procedures.[3][6]

3.1. Materials and Equipment

  • Reagents:

    • 5-chloropyridin-2-amine (CAS: 1072-98-6)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

    • Ethanol (for recrystallization)

    • Ice

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Thermometer

    • Büchner funnel and flask

    • Filter paper

    • Beakers and Erlenmeyer flasks

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

3.2. Reaction Stoichiometry

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)
5-chloropyridin-2-amine128.565.039-
Conc. H₂SO₄ (initial)98.08--50
30% H₂O₂34.01--25
Conc. H₂SO₄ (for amine)98.08--20

3.3. Step-by-Step Procedure

  • Preparation of the Oxidizing Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C. While maintaining the temperature at 0 °C, slowly add 25 mL of 30% hydrogen peroxide from a dropping funnel.[3][6]

  • Preparation of the Amine Solution: In a separate beaker, dissolve 5.0 g (39 mmol) of 5-chloropyridin-2-amine in 20 mL of concentrated sulfuric acid. This step should also be performed in an ice bath to control the exothermic reaction.[3][6]

  • Reaction: Slowly add the solution of 5-chloropyridin-2-amine to the oxidizing mixture, ensuring the temperature of the reaction mixture is maintained at 0 °C.[3][6]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 20-48 hours at room temperature.[3][6]

  • Work-up and Isolation: After the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[3][6] The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.[3][6]

  • Drying: Dry the purified crystals to a constant weight. A yield of approximately 4.38 g (71%) can be expected.[3]

3.4. Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (119-123 °C).[1][5]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+1) at m/z 159.[3][6]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

  • Concentrated Sulfuric Acid and Hydrogen Peroxide: This mixture forms Caro's acid (peroxymonosulfuric acid), which is a very strong and potentially explosive oxidizing agent. Handle with extreme caution.

  • Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: Strict temperature control during the addition of reagents is crucial to prevent runaway reactions.

  • Product Hazards: this compound is harmful if swallowed and can cause skin and eye irritation.[1][4][5] Avoid inhalation and direct contact.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ Amine_sol Amine in H₂SO₄ H2SO4->Amine_sol 20 mL Mixer Oxidizing Mixture (H₂SO₄ + H₂O₂) H2SO4->Mixer 50 mL, 0 °C H2O2 30% H₂O₂ H2O2->Mixer 25 mL, 0 °C Amine 5-chloropyridin-2-amine Amine->Amine_sol 5.0 g Reactor Reaction at RT (20-48h) Amine_sol->Reactor Add slowly at 0 °C Mixer->Reactor Quench Pour into Ice Water Reactor->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the oxidation of 2-amino-5-chloropyridine (B124133) is a common method, other synthetic pathways exist. One alternative involves the direct nitration of 2-chloropyridine, followed by chlorination.[2] Another approach starts from 2-aminopyridine, which is nitrated to 2-amino-5-nitropyridine, then hydrolyzed and chlorinated to yield the final product.[7][8] The choice of route often depends on the availability and cost of starting materials, as well as desired yield and purity.

Conclusion

The protocol described in this document provides a detailed and reliable method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can effectively produce this valuable intermediate for further applications in drug development and chemical synthesis.

References

5-Chloro-2-nitropyridine: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Material Science, Chemistry, and Drug Development

Introduction

5-Chloro-2-nitropyridine is a highly reactive heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of functional materials. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the chloro leaving group on the pyridine (B92270) ring, make it an attractive precursor for the development of high-performance polymers, nonlinear optical (NLO) chromophores, and specialized dyes. These materials find applications in diverse fields, including aerospace, electronics, and photonics. This document provides detailed application notes and experimental protocols for the use of this compound in material science.

Application in High-Performance Polymers

This compound is utilized as a monomer in the synthesis of specialty polymers, imparting desirable properties such as enhanced thermal stability and chemical resistance.[1] The incorporation of the nitropyridine moiety into polymer backbones can lead to materials suitable for demanding applications in aerospace and electronics.

One key application is in the synthesis of poly(ether-imide)s through nucleophilic aromatic substitution. The reactivity of the chlorine atom, activated by the nitro group, allows for the formation of ether linkages with bisphenolates.

Experimental Protocol: Synthesis of a Poly(ether-imide)

This protocol describes the synthesis of a poly(ether-imide) via the nucleophilic displacement reaction of a bisnitrophthalimide (derived from this compound chemistry principles, though a direct polymerization from this compound is less common for high molecular weight polymers) with an aromatic diol. The principle of activating a leaving group by a nitro group is central to this chemistry. A more direct, though illustrative, polymerization would involve the reaction of a di-functionalized nitropyridine monomer. For the purpose of a concrete protocol, a representative polyether synthesis via nucleophilic aromatic substitution is detailed below.

Materials:

  • Bisphenol A

  • This compound (as a model for reactivity; in a real polymerization, a bis-functional monomer would be used)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene (B28343)

  • Methanol (B129727)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Mechanical stirrer (optional)

  • Apparatus for precipitation and filtration

Procedure:

  • Azeotropic Dehydration: In a three-necked flask equipped with a stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap with a condenser, add Bisphenol A (1 equivalent) and an excess of potassium carbonate (2.2 equivalents) to a mixture of DMAc and toluene (e.g., 2:1 v/v).

  • Heat the mixture to reflux (around 140-150 °C) under a nitrogen atmosphere to azeotropically remove the water generated from the reaction of the phenol (B47542) with the base. Continue until no more water is collected in the Dean-Stark trap.

  • Monomer Addition: After cooling the reaction mixture to approximately 80 °C, add the di-functional chloro-nitropyridine containing monomer (1 equivalent).

  • Polymerization: Raise the temperature to 160-170 °C and maintain for several hours (typically 6-12 hours) under a continuous flow of nitrogen. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature and dilute with additional DMAc if necessary. Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Quantitative Data:

The properties of the resulting polymers are highly dependent on the specific monomers used. The following table provides a general overview of expected properties for aromatic polyethers and poly(ether-imide)s.

PropertyTypical Value Range
Inherent Viscosity (dL/g)0.5 - 1.5
Glass Transition Temp. (Tg)180 - 280 °C
5% Weight Loss Temp. (TGA)> 450 °C (in N₂)
Tensile Strength (MPa)80 - 150
Young's Modulus (GPa)2.0 - 4.0

Note: This data is representative and will vary based on the exact polymer structure.

Application in Nonlinear Optical (NLO) Materials

This compound is a valuable precursor for the synthesis of organic chromophores for second-order nonlinear optical applications. The combination of a strong electron-withdrawing nitro group and an electron-rich pyridine ring, which can be further functionalized, forms the basis of a donor-π-acceptor (D-π-A) structure essential for high NLO activity.

The synthesis typically involves the nucleophilic substitution of the chlorine atom with a donor group, followed by further modification to extend the π-conjugated system.

Experimental Protocol: Synthesis of a Push-Pull NLO Chromophore

This protocol outlines a general procedure for the synthesis of a simple D-π-A chromophore starting from this compound.

Part 1: Synthesis of the Donor-Acceptor Pyridine Intermediate

Materials:

  • This compound

  • A suitable amine donor (e.g., piperidine, pyrrolidine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the amine donor (1.1 equivalents) in DMF.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Part 2: Extension of the π-Conjugated System (e.g., Knoevenagel Condensation)

This part would involve further reaction of the intermediate, for instance, if the donor part contains a formyl group, to create a longer conjugated bridge, which is a common strategy but beyond a simple, direct application protocol of the starting material.

Quantitative Data for NLO Chromophores:

The NLO properties are highly structure-dependent. The following table illustrates the type of data that would be collected for a newly synthesized chromophore.

PropertyMeasurement TechniqueTypical Values for Pyridine-based Chromophores
Maximum Absorption Wavelength (λmax)UV-Vis Spectroscopy400 - 600 nm
Molar Extinction Coefficient (ε)UV-Vis Spectroscopy20,000 - 80,000 M⁻¹cm⁻¹
First Hyperpolarizability (β)Hyper-Rayleigh Scattering100 - 1000 x 10⁻³⁰ esu
Second Harmonic Generation (SHG)Kurtz Powder Technique1 - 100 x KDP (Potassium Dihydrogen Phosphate)

Visualizations

Logical Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Product Isolation & Purification MonomerA Bifunctional Nitropyridine Monomer Azeotropic Azeotropic Dehydration MonomerA->Azeotropic MonomerB Bisphenol MonomerB->Azeotropic Base Base (K2CO3) Base->Azeotropic Solvent Anhydrous Solvent (DMAc/Toluene) Solvent->Azeotropic Polymerization Nucleophilic Aromatic Substitution (160-170 °C, N2 atm) Azeotropic->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing with Methanol & Water Precipitation->Washing Drying Vacuum Drying Washing->Drying FinalPolymer High-Performance Poly(ether-imide) Drying->FinalPolymer

Caption: Workflow for the synthesis of poly(ether-imide)s.

Signaling Pathway for NLO Chromophore Synthesis

NLO_Chromophore_Synthesis Start This compound Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Donor Amine Donor Donor->Reaction1 Base Base (K2CO3) Base->Reaction1 Intermediate Donor-Acceptor Pyridine Intermediate Reaction1->Intermediate Reaction2 Condensation Reaction (e.g., Knoevenagel) Intermediate->Reaction2 Reagent π-Bridge Precursor Reagent->Reaction2 FinalProduct D-π-A NLO Chromophore Reaction2->FinalProduct

Caption: Synthetic pathway for a D-π-A NLO chromophore.

References

Synthesis of Ribociclib: A Detailed Application Note and Protocol Utilizing 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of Ribociclib (B560063), a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, commencing from the starting material 5-Chloro-2-nitropyridine. Detailed methodologies for each synthetic step are provided, along with tabulated quantitative data and visual representations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Ribociclib (Kisqali®) is an orally administered drug approved for the treatment of certain types of breast cancer.[1] Its mechanism of action involves the inhibition of CDK4 and CDK6, key proteins in the cell cycle regulation.[1] Dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a common feature in various cancers, leading to uncontrolled cell proliferation.[2] Ribociclib's targeted inhibition of this pathway restores cell cycle control, thereby impeding the growth of cancer cells.[1] This application note outlines a multi-step synthesis of Ribociclib, providing a practical guide for its laboratory-scale preparation.

Ribociclib's Mechanism of Action: The CDK4/6 Signaling Pathway

Ribociclib targets the cyclin D-CDK4/6-Rb pathway, which governs the G1 to S phase transition in the cell cycle.[3][4] In many cancer cells, this pathway is hyperactivated, leading to continuous cell division.[5] Ribociclib's intervention leads to cell cycle arrest at the G1 checkpoint, suppression of DNA synthesis, and inhibition of cancer cell growth.[1][6]

CDK4_6_Pathway cluster_0 G1 Phase Regulation cluster_1 Restriction Point Control cluster_2 S Phase Entry Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates (pRb) Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) E2F E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->Rb Releases E2F Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Inhibits

Caption: Ribociclib inhibits the active Cyclin D-CDK4/6 complex.

Experimental Synthesis of Ribociclib

The synthesis of Ribociclib from this compound is a multi-step process involving the preparation of two key intermediates followed by their coupling and a final deprotection step.

Overall Synthetic Workflow

Ribociclib_Synthesis_Workflow Start_A This compound Step1 Step 1: Nucleophilic Aromatic Substitution Start_A->Step1 Boc_Piperazine tert-Butyl piperazine-1-carboxylate Boc_Piperazine->Step1 Intermediate_A tert-Butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate Step2 Step 2: Nitro Group Reduction Intermediate_A->Step2 Intermediate_B tert-Butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate Step4 Step 4: Buchwald-Hartwig Amination Intermediate_B->Step4 Start_B 5-Bromo-2,4-dichloropyrimidine Step3 Step 3: Multi-step Synthesis of Pyrrolopyrimidine Core Start_B->Step3 Intermediate_C 2-Chloro-7-cyclopentyl-N,N-dimethyl- 7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Intermediate_C->Step4 Intermediate_D tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)- 7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl) piperazine-1-carboxylate Step5 Step 5: Boc Deprotection Intermediate_D->Step5 Ribociclib Ribociclib Step1->Intermediate_A Step2->Intermediate_B Step3->Intermediate_C Step4->Intermediate_D Step5->Ribociclib

Caption: Overall synthetic workflow for Ribociclib.

Step 1: Synthesis of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

This initial step involves a nucleophilic aromatic substitution reaction between this compound and tert-butyl piperazine-1-carboxylate.

Protocol:

  • To a solution of 5-bromo-2-nitropyridine (B47719) (50 g) and N-Boc-piperazine (68.8 g) in distilled water (500 mL), add sodium carbonate (183.3 g).[7]

  • Heat the reaction mixture to 90-100°C and stir for 8-10 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 20-30°C.[7]

  • Add distilled water and n-heptane (250 mL) to the mixture and stir.[7]

  • Collect the resulting solid by filtration and wash with water.

  • Dry the solid under vacuum to yield tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

ParameterValueReference
Starting Material 5-Bromo-2-nitropyridine[7]
Reagent N-Boc-piperazine, Sodium Carbonate[7]
Solvent Distilled Water[7]
Reaction Temperature 90-100°C[7]
Reaction Time 8-10 hours[7]
Purity (HPLC) >98%[8]
Step 2: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

The nitro group of the previously synthesized intermediate is reduced to an amine.

Protocol:

  • To a mixture of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (100 g) and zinc dust (100 g) in demineralized water (500 mL), add acetic acid (300 mL) at a temperature of 10-20°C.[7]

  • Stir the reaction mixture for 2 hours at 10-20°C.[7]

  • Monitor the reaction by TLC.

  • Upon completion, add dichloromethane (B109758) to the reaction mixture and filter through a celite bed to remove excess zinc.[7]

  • Separate the organic layer and wash with a 15% Potassium Carbonate solution.[7]

  • Concentrate the organic layer under vacuum.[7]

  • Add n-heptane (1000 mL) and stir the mixture for 2-3 hours at 20-30°C.[7]

  • Collect the solid by filtration to obtain tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[7]

ParameterValueReference
Starting Material tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate[7]
Reagents Zinc dust, Acetic Acid[7]
Solvent Demineralized Water, Dichloromethane[7]
Reaction Temperature 10-20°C[7]
Reaction Time 2 hours[7]
Yield 89.0%[7]
Purity (HPLC) 100.0%[7]
Step 3: Synthesis of 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

This key intermediate is synthesized in a multi-step sequence starting from 5-bromo-2,4-dichloropyrimidine. A representative procedure for the final amidation step is provided below.

Protocol (Amidation Step):

  • In a three-necked flask, add 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (26.57 g, 100 mmol) and N,N-dimethylformamide (133 mL).[9]

  • Cool the mixture to 0-5°C with stirring.[9]

  • Add EDCI (23.00 g, 120 mmol) and a 2.0 M solution of dimethylamine (B145610) in tetrahydrofuran (B95107) (75 mL, 150 mmol).[9]

  • Add triethylamine (B128534) (20.24 g, 200 mmol) dropwise and stir the mixture at 20-25°C for 6-8 hours.[9]

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture three times with ethyl acetate (B1210297) (133 mL).[9]

  • Combine the organic phases and wash sequentially with water (twice) and brine (once).[9]

  • Dry the organic phase with anhydrous sodium sulfate (B86663) and concentrate.[9]

  • Purify the crude product by column chromatography using a dichloromethane and methanol (B129727) solvent system to yield the title compound.[9]

ParameterValueReference
Starting Material 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid[9]
Reagents EDCI, Dimethylamine, Triethylamine[9]
Solvent N,N-dimethylformamide, Tetrahydrofuran, Ethyl acetate[9]
Reaction Temperature 0-25°C[9]
Reaction Time 6-8 hours[9]
Yield 92%[9]
Step 4: Synthesis of tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

This step involves the coupling of the two key intermediates via a Buchwald-Hartwig amination reaction.

Protocol:

  • To a solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (100 g) and 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (100 g) in acetonitrile (B52724) (1000 mL), add sodium hydride (34 g) and copper (I) iodide (3.25 g) at 20-30°C.[10]

  • Place the reaction mixture under a nitrogen atmosphere and heat to 70-80°C for 1 hour.[10]

  • Monitor the reaction by TLC.

  • After completion, add methanol (50 mL) followed by distilled water.[10]

  • Cool the reaction mass to 20-30°C and stir for 2-3 hours.[10]

  • Collect the solid by filtration to obtain the Boc-protected Ribociclib.[10]

ParameterValueReference
Starting Materials tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[10]
Reagents Sodium Hydride, Copper (I) Iodide[10]
Solvent Acetonitrile[10]
Reaction Temperature 70-80°C[10]
Reaction Time 1 hour[10]
Yield 125 g (crude)[10]
Step 5: Synthesis of Ribociclib (Boc Deprotection)

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield Ribociclib.

Protocol:

  • Dissolve the product from Step 4 in dichloromethane.[7][11]

  • Add trifluoroacetic acid at a temperature of 5-10°C.[7][11]

  • Stir the reaction mixture for 4-5 hours at 15-25°C.[7][11]

  • Monitor the reaction by TLC.

  • Upon completion, add methyl-t-butyl ether to the reaction mixture at the same temperature and stir for 2-3 hours.[7][11]

  • Filter the solid material and dry under vacuum to yield Ribociclib.[7][11]

ParameterValueReference
Starting Material Boc-protected Ribociclib[7][11]
Reagent Trifluoroacetic Acid[7][11]
Solvent Dichloromethane, Methyl-t-butyl ether[7][11]
Reaction Temperature 5-25°C[7][11]
Reaction Time 6-8 hours[7][11]

Conclusion

This application note provides a detailed and referenced protocol for the synthesis of Ribociclib starting from this compound. The procedures outlined, along with the tabulated data and visual diagrams, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Adherence to standard laboratory safety practices is essential when carrying out these procedures.

References

Laboratory Scale Synthesis and Purification of 5-Chloro-2-nitropyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the laboratory-scale synthesis and purification of 5-Chloro-2-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The described method is based on the oxidation of 2-amino-5-chloropyridine (B124133).

Introduction

This compound is a crucial building block in the synthesis of various organic molecules. Its preparation via the oxidation of 2-amino-5-chloropyridine is a common and effective laboratory procedure. This document outlines a reliable method for its synthesis and subsequent purification by recrystallization, ensuring a high-purity final product suitable for further research and development applications.

Chemical Reaction

Data Presentation

Table 1: Reagent and Product Quantities

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (g)Moles (mmol)Stoichiometric Ratio
2-amino-5-chloropyridineC₅H₅ClN₂128.565.0038.91.0
30% Hydrogen PeroxideH₂O₂34.0125 mL~245~6.3
Concentrated Sulfuric AcidH₂SO₄98.0870 mL--
This compoundC₅H₃ClN₂O₂158.544.38 (Typical)27.6-

Table 2: Product Characterization

PropertyValue
AppearanceColorless to pale yellow crystalline solid
Melting Point100-103 °C (lit.)[1]
Expected Yield~71%[2]
Purity (post-recrystallization)>98%

Experimental Protocols

Synthesis of this compound

Safety Precautions: This procedure involves the use of concentrated sulfuric acid and 30% hydrogen peroxide, which are strong oxidizers and corrosive.[3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction of sulfuric acid with hydrogen peroxide is exothermic and should be performed with caution and adequate cooling.

  • Preparation of the Oxidizing Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add 25 mL of 30% hydrogen peroxide dropwise from the dropping funnel to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition. This mixture is known as Piranha solution and is extremely corrosive and reactive.

  • Dissolution of Starting Material: In a separate beaker, dissolve 5.0 g (38.9 mmol) of 2-amino-5-chloropyridine in 20 mL of concentrated sulfuric acid. This may require gentle warming.

  • Reaction: Cool the solution of 2-amino-5-chloropyridine in sulfuric acid in an ice bath.

  • Slowly add the 2-amino-5-chloropyridine solution to the prepared oxidizing mixture in the three-necked flask. The addition should be done dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20-48 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker containing approximately 400 g of crushed ice with vigorous stirring. This step should be performed in a fume hood as it may generate fumes.

  • A precipitate of crude this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 50 mL) to remove any residual acid.

  • Dry the crude product in a desiccator or a vacuum oven at low heat.

Purification of this compound by Recrystallization
  • Solvent Selection: Ethanol (B145695) is a suitable solvent for the recrystallization of this compound.[2]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Swirl the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of this compound will form.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals to a constant weight. A typical yield of colorless powdery crystals is around 4.38 g (71%).[2]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start reagents Mix H₂O₂ and H₂SO₄ at 0°C start->reagents add_sm Add solution of 2-amino-5-chloropyridine in H₂SO₄ reagents->add_sm react Stir at room temperature (20-48h) add_sm->react workup Pour into ice water react->workup filter_crude Vacuum filter crude product workup->filter_crude dry_crude Dry crude product filter_crude->dry_crude dissolve Dissolve crude product in hot ethanol dry_crude->dissolve Crude Product cool Cool to crystallize dissolve->cool filter_pure Vacuum filter pure crystals cool->filter_pure dry_pure Dry pure this compound filter_pure->dry_pure end End dry_pure->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Information

Table 3: Hazard Identification and Handling of Chemicals

ChemicalHazard StatementsPrecautionary Statements
2-amino-5-chloropyridine Harmful if swallowed. Causes skin, eye, and respiratory tract irritation.[6]Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Avoid breathing dust.[7]
Concentrated Sulfuric Acid Causes severe skin burns and eye damage. May be corrosive to metals.[8][9]Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Handle with extreme care.[9]
30% Hydrogen Peroxide Strong oxidizer, may cause fire or explosion. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[3][4]Keep away from combustible materials. Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.[3][4]
Ethanol Highly flammable liquid and vapor. Causes serious eye irritation.[10][11]Keep away from heat and open flames. Keep container tightly closed. Wear eye protection.[11][12]
This compound Harmful if swallowed. Causes skin and eye irritation.Wear protective gloves and eye protection. Avoid breathing dust.

This application note is intended for use by qualified individuals trained in chemical synthesis. All procedures should be carried out with appropriate safety measures in a suitable laboratory setting.

References

Application Notes: 5-Chloro-2-nitropyridine as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-nitropyridine is a pivotal intermediate in organic synthesis, widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its chemical structure, featuring a pyridine (B92270) ring substituted with a chloro group at the 5-position and a nitro group at the 2-position, imparts a unique reactivity profile that makes it a valuable precursor for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chloro substituent for nucleophilic aromatic substitution (SNAr), while also enabling various palladium-catalyzed cross-coupling reactions.[3] These application notes provide an overview of its synthetic utility, along with detailed protocols for key transformations.

Key Applications and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring's inherent electron deficiency, amplified by the strongly electron-withdrawing nitro group, renders this compound susceptible to nucleophilic attack.[3] The chloro atom at the C5 position serves as an effective leaving group, facilitating the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reaction proceeds via a Meisenheimer complex intermediate, and its stability governs the reaction rate.[3]

While the nitro group activates the ring, the meta relationship between the nitro group (C2) and the leaving group (C5) results in moderate reactivity compared to isomers where these groups are in an ortho or para arrangement.[3] This differential reactivity can be leveraged for selective synthesis.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Negatively Charged Intermediate) Start->Intermediate Nucleophilic Attack Product 5-Substituted-2-nitropyridine + Chloride (Cl⁻) Intermediate->Product Leaving Group Expulsion

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity of Chloronitropyridine Isomers

The position of the chloro and nitro groups significantly influences the rate of nucleophilic aromatic substitution. The following table summarizes the second-order rate constants for the reaction of various isomers with piperidine, providing a quantitative measure of their relative reactivity.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
This compound 5 2 1.52 x 10⁻⁴ Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[3]
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling this compound with boronic acids or their esters. It is a powerful method for synthesizing biaryl and heteroaryl compounds.[4][5] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate (Pd(II)) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Pd(II)) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Transmetal->Product RedElim Reductive Elimination ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling this compound with a wide variety of primary and secondary amines.[6] It has largely replaced harsher, traditional methods for synthesizing aryl amines.[6] The catalytic cycle is similar to other cross-coupling reactions, involving a palladium catalyst, a phosphine (B1218219) ligand, and a base.[7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine Coordination AmineCoord->Pd0 Reductive Elimination Product Aryl Amine (Ar-NR₂) AmineCoord->Product RedElim Reductive Elimination ArylHalide This compound (Ar-X) ArylHalide->OxAdd Amine Amine (R₂NH) Amine->AmineCoord Base Base Base->AmineCoord Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-5-chloropyridine (B124133)

This protocol describes the oxidation of the amino group of 2-amino-5-chloropyridine to a nitro group.[2][8]

Materials:

  • 2-Amino-5-chloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ice

  • Ethanol (B145695)

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, cautiously add 30% H₂O₂ (25 mL) to concentrated H₂SO₄ (50 mL).

  • In a separate beaker, dissolve 2-amino-5-chloropyridine (5.0 g, 38.9 mmol) in concentrated H₂SO₄ (20 mL).

  • Slowly add the 2-amino-5-chloropyridine solution to the peroxide mixture at 0°C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 20-48 hours.[2][8]

  • Carefully pour the reaction mixture into ice water with vigorous stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Recrystallize the solid from ethanol to yield pure this compound as a colorless crystalline solid.[8] (Typical Yield: ~71%)[8]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., piperidine, morpholine) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 equiv)

  • Solvent (e.g., Acetonitrile, DMF, or Ethanol)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a round-bottom flask, add this compound and the solvent.

  • Add the base (K₂CO₃ or TEA) followed by the amine nucleophile.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Illustrative Data for SNAr Reactions

NucleophileProductTypical Yield (%)
AnilineN-(2-nitropyridin-5-yl)aniline75-85
Morpholine4-(2-nitropyridin-5-yl)morpholine85-95
Sodium Methoxide5-methoxy-2-nitropyridine80-90
Sodium Thiophenoxide2-nitro-5-(phenylthio)pyridine70-80
Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the C-C bond formation at the C5 position.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare a catalyst premix by dissolving the palladium catalyst and phosphine ligand in a small amount of the anhydrous organic solvent.

  • Add the bulk of the degassed solvent system to the Schlenk flask, followed by the catalyst premix via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).[9]

  • Follow the general work-up and purification procedure described in Protocol 2.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol provides a method for C-N bond formation at the C5 position.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Under a positive pressure of inert gas, add this compound, the amine, and the base.[10]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the mixture to 100 °C with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[10]

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

  • Follow the general work-up and purification procedure described in Protocol 2.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - this compound - Coupling Partner - Base Setup->Reagents Catalyst Add Solvent & Catalyst/Ligand Reagents->Catalyst Reaction Heat & Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Work-up (Quench, Extract) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: Generalized workflow for a cross-coupling experiment.

Safety Information

This compound can cause irritation to the eyes and respiratory tract.[2] High-concentration inhalation may lead to adverse health effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2] Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[10] Strong bases like sodium tert-butoxide are corrosive and require careful handling.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-nitropyridine. The information is presented in a question-and-answer format to directly address common issues and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are three main synthetic routes for the preparation of this compound:

Q2: What is the most common side reaction when synthesizing this compound starting from 2-aminopyridine?

A2: The most significant side reaction is the formation of the undesired isomer, 2-amino-3-nitropyridine, during the nitration of 2-aminopyridine. The nitration typically yields a mixture of 2-amino-5-nitropyridine (the desired precursor) and 2-amino-3-nitropyridine.[6][7]

Q3: How can the formation of the 2-amino-3-nitropyridine isomer be minimized?

A3: The regioselectivity of the nitration of 2-aminopyridine is influenced by reaction conditions. In a strong acidic medium (e.g., concentrated sulfuric acid), the formation of the 2-amino-5-nitropyridine isomer is favored, with reported ratios of approximately 9:1 over the 3-nitro isomer.[6] Maintaining a low temperature during the addition of the nitrating agent can also help control the reaction's selectivity.

Q4: I am observing a low yield in the synthesis involving a diazonium salt. What could be the cause?

A4: Low yields in reactions involving diazonium salts are often due to the inherent instability of these intermediates. Key factors include:

  • Elevated Temperatures: Diazonium salts are typically unstable above 5-10 °C and can decompose, leading to a loss of product.

  • Hydrolysis: The diazonium group can be replaced by a hydroxyl group in the presence of water, forming phenolic byproducts. While 2-hydroxy-5-nitropyridine is a desired intermediate in one of the synthetic routes, uncontrolled hydrolysis can reduce the yield of the final chlorinated product.

Q5: How can I purify the final this compound product from side-reaction impurities?

A5: Purification can be achieved through standard laboratory techniques:

  • Recrystallization: This is an effective method for removing impurities. Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.[2]

  • Column Chromatography: For mixtures of isomers that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is recommended.[8]

  • Steam Distillation: In the synthesis route starting from 2-aminopyridine, steam distillation can be used to separate the 2-amino-3-nitropyridine byproduct from the desired 2-amino-5-nitropyridine precursor.[9]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low yield of 2-amino-5-nitropyridine and high proportion of 2-amino-3-nitropyridine in the nitration of 2-aminopyridine.

Possible Cause Recommended Solution
Suboptimal Acidity Ensure the reaction is carried out in a strong acidic medium like concentrated sulfuric acid to favor the formation of the 5-nitro isomer. The 2-amino-5-nitro to 2-amino-3-nitro isomer ratio is approximately 9:1 in these conditions.[6]
Elevated Temperature Maintain a low temperature (typically below 40°C) during the nitration process. Higher temperatures can alter the isomer ratio.[6]
Inefficient Separation Utilize steam distillation to effectively separate the more volatile 2-amino-3-nitropyridine from the desired 2-amino-5-nitropyridine.[9]

Problem 2: Formation of phenolic impurities during the synthesis route involving diazotization.

Possible Cause Recommended Solution
Decomposition of Diazonium Salt Strictly maintain the reaction temperature between 0-5 °C during the formation and subsequent reaction of the diazonium salt.
Presence of Excess Water While water is required for the hydrolysis to the hydroxypyridine intermediate in that specific route, ensure that the subsequent chlorination step is performed under anhydrous conditions to prevent the formation of hydroxy-byproducts in the final product.

Problem 3: Low overall yield in the multi-step synthesis from 2-aminopyridine.

Possible Cause Recommended Solution
Losses at Each Step Optimize each reaction step (nitration, diazotization/hydrolysis, chlorination) individually to maximize the yield. A reported total yield for this route is around 41.1%.[3][10]
Incomplete Reactions Monitor the progress of each reaction step using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step.

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Amino-5-chloropyridine [1][2]

  • Reagent Preparation: In a flask equipped with a stirrer and cooled in an ice bath to 0 °C, slowly add 30% hydrogen peroxide (25 mL) to concentrated sulfuric acid (50 mL).

  • Addition of Starting Material: To the cooled mixture, add a solution of 2-amino-5-chloropyridine (5.0 g, 38.9 mmol) dissolved in concentrated sulfuric acid (20 mL) dropwise, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 20-48 hours.

  • Work-up: Pour the reaction mixture into ice water with vigorous stirring.

  • Isolation: Collect the resulting solid precipitate by filtration.

  • Purification: Recrystallize the solid from ethanol to obtain pure this compound. A yield of approximately 71% can be expected.[2]

Visualizations

Synthesis Pathway and Side Reactions

G cluster_route1 Route 1: Oxidation cluster_route2 Route 2: From 2-Aminopyridine cluster_route3 Route 3: From 2-Chloropyridine A1 2-Amino-5-chloropyridine P This compound A1->P H₂O₂ / H₂SO₄ A2 2-Aminopyridine I1 2-Amino-5-nitropyridine A2->I1 HNO₃ / H₂SO₄ S1 2-Amino-3-nitropyridine A2->S1 Side Reaction I2 2-Hydroxy-5-nitropyridine I1->I2 1. NaNO₂ / HCl 2. H₂O, Δ I2->P POCl₃ A3 2-Chloropyridine A3->P HNO₃ / H₂SO₄ S2 2-Chloro-3-nitropyridine A3->S2 Side Reaction

Caption: Overview of synthetic routes to this compound and major side products.

Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound Q1 Which synthetic route was used? Start->Q1 Route1 Oxidation of 2-Amino-5-chloropyridine Q1->Route1 Oxidation Route2 From 2-Aminopyridine Q1->Route2 Multi-step Route3 From 2-Chloropyridine Q1->Route3 Nitration of 2-Chloropyridine CheckOxidation Check H₂O₂ concentration and reaction time Route1->CheckOxidation CheckNitration Analyze isomer ratio (5-nitro vs. 3-nitro) Route2->CheckNitration Route3->CheckNitration Check isomer ratio (2-nitro vs. 3-nitro) CheckPurification Optimize recrystallization or chromatography CheckOxidation->CheckPurification CheckDiazotization Verify temperature control (0-5 °C) CheckNitration->CheckDiazotization CheckChlorination Ensure anhydrous conditions and complete reaction CheckDiazotization->CheckChlorination CheckChlorination->CheckPurification

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Key Reaction Parameters and Their Impact

G cluster_params Reaction Parameters cluster_outcomes Outcomes Temp Temperature Yield Product Yield Temp->Yield Affects rate & decomposition Side_Products Side Product Formation Temp->Side_Products Higher temp can increase side reactions Acidity Acidity (pH) Acidity->Yield Acidity->Side_Products Controls regioselectivity in nitration Reagent_Conc Reagent Concentration Reagent_Conc->Yield Reagent_Conc->Side_Products Excess can lead to over-reaction Purity Product Purity Yield->Purity Side_Products->Purity

Caption: Logical relationships between key reaction parameters and outcomes.

References

Technical Support Center: Purification of Crude 5-Chloro-2-nitropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 5-Chloro-2-nitropyridine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[1][2] It provides a good balance of high solubility at elevated temperatures and lower solubility at reduced temperatures, which is ideal for obtaining a good yield of purified crystals. Other potential solvents include methanol (B129727) and isopropanol.[3] A mixed solvent system, such as ethanol-water, can also be employed to optimize crystal growth and purity.

Q2: What are the typical impurities in crude this compound?

A2: The primary impurity is often the unreacted starting material, 2-amino-5-chloropyridine. Other potential impurities can arise from side reactions during the synthesis, which involves the oxidation of 2-amino-5-chloropyridine. These can include colored byproducts.

Q3: My purified this compound has a yellowish tint. How can I remove the color?

A3: A yellowish tint in the final product usually indicates the presence of colored impurities. The use of a small amount of activated carbon during the recrystallization process can be effective in adsorbing these colored impurities.[3] It is crucial to use a minimal amount of activated carbon to avoid significant loss of the desired product through adsorption.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is typically in the range of 119-123 °C.[4] A broad melting point range or a melting point lower than this range can indicate the presence of impurities.

Q5: Can I reuse the mother liquor from the recrystallization?

A5: The mother liquor will contain dissolved this compound. It is possible to recover some of this dissolved product by concentrating the mother liquor and performing a second recrystallization. However, be aware that the impurities will also be more concentrated in the mother liquor, so the purity of the crystals from the second crop may be lower.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Yield of Purified Product - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. - Premature crystallization during hot filtration. - Excessive washing of the crystals. - Adsorption of the product onto activated carbon (if used).- Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Preheat Funnel: When performing a hot filtration, preheat the funnel to prevent the solution from cooling and crystallizing prematurely. - Minimize Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. - Use Activated Carbon Sparingly: If using activated carbon, add a very small amount to the hot solution and filter it out quickly.
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving. - High concentration of impurities depressing the melting point of the crude product.- Add More Solvent: Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly. - Lower the Temperature: If possible, use a lower boiling point solvent or a mixed solvent system to reduce the dissolution temperature. - Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a column chromatography before recrystallization.
Poor Purity of the Final Product (e.g., broad melting point) - The cooling process was too fast, trapping impurities within the crystal lattice. - The crystals were not washed sufficiently. - Inefficient removal of impurities by the chosen solvent.- Slow Down Cooling: Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice. - Thorough (but minimal) Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. - Solvent Selection: If purity remains an issue, experiment with a different recrystallization solvent or a mixed solvent system.

Data Presentation

Solubility of this compound in Various Solvents

SolventSolubilitySuitability for Recrystallization
Ethanol Soluble, especially when hot.[5]Excellent: Good solubility differential between hot and cold conditions.
Methanol Soluble.[4]Good: Similar properties to ethanol, can be a suitable alternative.
Isopropanol Mentioned as a recrystallization solvent.[3]Good: Likely exhibits a suitable solubility profile.
Acetone Soluble.Fair: May be too good of a solvent at room temperature, potentially leading to lower yields.
Dichloromethane Soluble.[5]Poor: High solubility at room temperature makes it less ideal for recrystallization.
Water Poorly soluble/Insoluble.Good as an anti-solvent: Can be used in a mixed solvent system with a miscible organic solvent like ethanol to decrease solubility upon cooling.
Chloroform Very slightly soluble.[4]Poor: Low solubility even at elevated temperatures.
N,N-Dimethylformamide Very soluble.[4]Poor: Too high of a boiling point and dissolves the compound too readily.
Glacial Acetic Acid Sparingly soluble.[4]Poor: Potential for reaction and difficult to remove.

Note: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Experimental Protocols

Detailed Methodology for the Recrystallization of Crude this compound from Ethanol

This protocol outlines the steps for purifying crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated carbon to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): If activated carbon was used, it must be removed while the solution is still hot to prevent premature crystallization of the product. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period of time. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (119-123 °C) is indicative of high purity.

Mandatory Visualization

G start Start: Crude This compound dissolve Dissolve in minimum hot ethanol start->dissolve is_colored Is the solution colored? dissolve->is_colored add_carbon Add activated carbon, reheat, and perform hot filtration is_colored->add_carbon Yes cool_solution Allow solution to cool slowly is_colored->cool_solution No add_carbon->cool_solution oiling_out Does the substance 'oil out'? cool_solution->oiling_out crystals_form Do crystals form? induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->induce_crystallization No collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes induce_crystallization->cool_solution wash_crystals Wash with ice-cold ethanol collect_crystals->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end End: Pure This compound dry_crystals->end oiling_out->crystals_form No handle_oiling Troubleshoot oiling out: - Reheat and add more solvent - Use a different solvent oiling_out->handle_oiling Yes handle_oiling->cool_solution

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Common impurities in 5-Chloro-2-nitropyridine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities in this compound typically arise from the synthetic route. The primary method for its synthesis is the oxidation of 5-chloropyridin-2-amine.[1][2] Consequently, the most prevalent process-related impurities are:

  • Unreacted Starting Material: 5-chloropyridin-2-amine is often present in the crude product.

  • Isomeric Impurities: Depending on the synthetic route, isomeric chloronitropyridines, such as 2-chloro-5-nitropyridine (B43025), can be formed as byproducts.[3][4]

  • Degradation Products: Although stable under recommended storage conditions, this compound can degrade at high temperatures or in the presence of strong oxidizing or reducing agents.[5]

Q2: How can I assess the purity of my this compound sample?

The purity of this compound is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for quantitative purity analysis and impurity profiling.[6][7]

Q3: What is the recommended method for purifying crude this compound?

Recrystallization is the most widely reported and effective method for the purification of crude this compound.[1] Ethanol (B145695) is a commonly used solvent for this purpose. For more challenging separations, especially for the removal of isomeric impurities, column chromatography may be necessary.

Troubleshooting Guides

Impurity Detection and Analysis

Issue: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

Possible Cause & Solution:

  • Unreacted Starting Material: The peak could correspond to 5-chloropyridin-2-amine. To confirm, run a standard of the starting material under the same HPLC conditions.

  • Isomeric Impurity: The peak might be an isomer, such as 2-chloro-5-nitropyridine. If a reference standard for the isomer is available, it can be co-injected. Otherwise, techniques like LC-MS/MS can be employed for structural elucidation.

  • Degradation Product: If the sample has been exposed to high temperatures or improper storage conditions, the peak could be a degradation product. Stress testing (e.g., heating the sample) can help confirm if the impurity level increases.

Purification

Issue: Oiling out occurs during the recrystallization of this compound.

Possible Cause & Solution:

  • Supersaturation: The solution may be too concentrated, causing the solute to come out of the solution above its melting point.

    • Solution: Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

  • Inappropriate Solvent: The chosen solvent may not be ideal for recrystallization.

    • Solution: While ethanol is commonly used, a different solvent or a co-solvent system might be required.

Issue: Poor recovery of this compound after recrystallization.

Possible Cause & Solution:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: The product may have crystallized during hot filtration.

    • Solution: Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently.

    • Solution: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

Quantitative Data Summary

While specific quantitative data for impurities in commercially available this compound is not extensively published, the following table provides a general overview of expected purity levels and potential impurity ranges based on typical synthetic processes.

ParameterTypical ValueMethod of Analysis
Purity of this compound> 98%HPLC, GC
5-chloropyridin-2-amine (Unreacted Starting Material)< 1.0%HPLC, GC-MS
Isomeric Impurities (e.g., 2-chloro-5-nitropyridine)< 0.5%HPLC, GC-MS

Experimental Protocols

HPLC Method for Purity Analysis

This is a general method and may require optimization for specific instruments and impurity profiles.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

impurity_workflow cluster_identification Impurity Identification cluster_removal Impurity Removal start Crude this compound analysis Purity Analysis (HPLC/GC-MS) start->analysis pure Purity > 98%? analysis->pure pass Product Meets Specification pure->pass Yes fail Impurity Removal Required pure->fail No recrystallization Recrystallization from Ethanol fail->recrystallization reanalysis Re-analyze Purity (HPLC/GC-MS) recrystallization->reanalysis chromatography Column Chromatography (if necessary) chromatography->reanalysis reanalysis->pure Check Purity reanalysis->chromatography Purity still low

Caption: Workflow for the identification and removal of impurities in this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No add_solvent Add more hot solvent Cool slowly Seed crystals oiling_out->add_solvent Yes check_solvent_volume Used too much solvent? low_recovery->check_solvent_volume Yes end_node Pure Crystals add_solvent->end_node minimize_solvent Use minimum hot solvent check_solvent_volume->minimize_solvent Yes check_cooling Insufficient cooling? check_solvent_volume->check_cooling No minimize_solvent->end_node ice_bath Use ice bath after room temp cooling check_cooling->ice_bath Yes check_cooling->end_node No ice_bath->end_node

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic substitution on 5-Chloro-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: this compound exhibits moderate reactivity in SNAr reactions. The chloro leaving group is positioned at C5, which is meta to the electron-withdrawing nitro group at C2. This meta-relationship provides less resonance stabilization for the negatively charged Meisenheimer intermediate compared to isomers where the leaving group is ortho or para to the nitro group.[1] Consequently, more forcing reaction conditions may be required to achieve high yields and conversion rates.

Q2: What is the mechanism of nucleophilic aromatic substitution on this compound?

A2: The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).[2]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Leaving Group Departure: The aromaticity of the pyridine (B92270) ring is restored through the expulsion of the chloride ion, which is a good leaving group, yielding the final substituted product.[2]

The stability of the Meisenheimer complex is a critical factor influencing the overall reaction rate.[2]

Q3: Which factors are crucial for optimizing the reaction conditions?

A3: Several factors significantly influence the outcome of the nucleophilic substitution on this compound:

  • Nucleophile: The nucleophilicity of the reacting species is paramount. Stronger nucleophiles will generally lead to faster reaction rates and higher yields.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediate. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often effective.[2]

  • Base: In reactions involving amine, alcohol, or thiol nucleophiles, a base is often required to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. Common bases include triethylamine (B128534) (TEA) and potassium carbonate (K₂CO₃).[2][3]

  • Temperature: Due to the moderate reactivity of this compound, elevated temperatures are often necessary to drive the reaction to completion.[2][3] Monitoring the reaction is crucial to avoid decomposition at excessively high temperatures.

Q4: How does the reactivity of this compound compare to other chloronitropyridine isomers?

A4: The position of the nitro group relative to the chloro leaving group significantly impacts reactivity. Isomers with the nitro group ortho or para to the chlorine are generally more reactive than this compound. This is because the negative charge of the Meisenheimer intermediate can be more effectively delocalized onto the nitro group in the ortho and para cases.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient reaction temperature. 2. Low nucleophilicity of the attacking species. 3. Inadequate base strength or amount. 4. Inappropriate solvent.1. Gradually increase the reaction temperature while monitoring for decomposition. 2. If possible, use a stronger nucleophile. For alcohols and thiols, pre-formation of the corresponding alkoxide or thiolate with a strong base (e.g., NaH) can increase nucleophilicity. 3. Use a stronger base or increase the equivalents of the current base. 4. Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the intermediate.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. The nucleophile or product is unstable under the reaction conditions. 3. Presence of moisture or other reactive impurities.1. Lower the reaction temperature and increase the reaction time. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Ensure all reagents and solvents are dry and pure.
Difficulty in Product Isolation 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Product co-elutes with starting material or impurities during chromatography.1. Saturate the aqueous phase with brine to decrease the solubility of the organic product. 2. Add a small amount of brine or filter the mixture through celite. 3. Optimize the mobile phase for column chromatography; try a different solvent system or use a gradient elution.
Reaction is Stalled 1. Deactivation of the nucleophile. 2. Insufficient mixing of a heterogeneous reaction mixture.1. Add a fresh portion of the nucleophile or base. 2. Increase the stirring rate or switch to a solvent system that provides better solubility for all reactants.

Quantitative Data

Table 1: Comparison of Second-Order Rate Constants for Reactions of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
This compound 5 2 1.52 x 10⁻⁴ Moderate
2-Chloro-5-nitropyridine (B43025)257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[1]

Table 2: Typical Reaction Yields for SNAr of 2-Chloro-5-nitropyridine with Various Amines (Illustrative for Similar Systems)

Nucleophile (Amine)Solvent SystemBaseTemperature (°C)Time (h)Yield (%)
Primary AmineIsopropanol/Water (1:1)-802~90-95
Secondary AmineEthanolTriethylamineReflux2-4~85-95
AnilineEthylene Glycol-1203~90-94

Note: These yields are for the more reactive 2-chloro-5-nitropyridine and serve as a general guideline. Optimization will be necessary for this compound.[3][5]

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

  • Solvent and Reagent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, acetonitrile, or DMF; approx. 0.1-0.2 M concentration). Add the amine nucleophile (1.1-1.5 equiv) to the solution, followed by the addition of a base such as triethylamine (1.2-2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C to reflux) and maintain for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure product.[3]

Protocol 2: General Procedure for Substitution with Alcohols or Thiols

  • Nucleophile Activation (Optional but Recommended): In a separate flask under an inert atmosphere, add a strong base like sodium hydride (1.1 equiv) to a solution of the alcohol or thiol (1.1 equiv) in an anhydrous aprotic solvent like THF or DMF at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to form the alkoxide or thiolate.

  • Reaction Setup: In another flask, dissolve this compound (1.0 equiv) in the same anhydrous solvent.

  • Reaction: Slowly add the solution of the activated nucleophile to the solution of this compound at room temperature.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Drying: Extract the mixture with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Caption: SNAr Mechanism on this compound.

experimental_workflow start Start reagents 1. Combine this compound, nucleophile, base, and solvent start->reagents reaction 2. Heat reaction mixture (e.g., 80°C - reflux) reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Cool, remove solvent, and perform aqueous workup monitoring->workup Complete extraction 5. Extract with organic solvent and dry workup->extraction purification 6. Purify by column chromatography extraction->purification product Final Product purification->product

Caption: General Experimental Workflow for SNAr.

troubleshooting_guide start Low or No Conversion? temp Increase Temperature start->temp Yes check_tlc Re-check TLC temp->check_tlc nucleophile Use Stronger Nucleophile/ Activate Nucleophile base Use Stronger Base/ Increase Equivalents nucleophile->base solvent Switch to DMF/DMSO base->solvent success Reaction Proceeds solvent->success check_tlc->nucleophile No Improvement check_tlc->success Improved

Caption: Troubleshooting Decision Tree for Low Conversion.

References

Technical Support Center: Safe Synthesis and Quenching of 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the safe synthesis and quenching of 5-Chloro-2-nitropyridine. The following information is intended to supplement, not replace, established laboratory safety protocols and professional judgment.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common laboratory-scale synthesis involves the oxidation of 5-chloropyridin-2-amine.[1] This is typically achieved using a strong oxidizing agent in a highly acidic medium. The most frequently cited method utilizes hydrogen peroxide in concentrated sulfuric acid.[1][2]

Q2: What are the main safety hazards associated with this synthesis?

The reaction is highly exothermic and presents a risk of thermal runaway if not properly controlled. The use of concentrated sulfuric acid and a strong oxidizing agent like hydrogen peroxide requires careful handling to prevent severe chemical burns and other injuries. The product, this compound, is also a hazardous substance that can cause irritation to the eyes and respiratory tract.[1]

Q3: What is the standard quenching procedure for this reaction?

The standard and safest method for quenching the this compound synthesis reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[2][3] This serves to rapidly dissipate heat, dilute the strong acid, and precipitate the solid product.[3]

Q4: What are the key parameters to control during the synthesis?

The critical parameters to control are:

  • Temperature: Maintaining a low and stable temperature, especially during the addition of reagents, is crucial to prevent a runaway reaction.

  • Rate of Addition: The oxidizing agent should be added slowly and in a controlled manner to manage the exothermic nature of the reaction.

  • Agitation: Efficient and constant stirring is necessary to ensure even heat distribution and prevent the formation of localized hot spots.

Q5: What are potential byproducts of this reaction?

While specific byproducts for this exact synthesis are not extensively documented in the readily available literature, analogous nitration reactions of pyridine (B92270) derivatives can sometimes lead to the formation of isomers (e.g., 2-chloro-3-nitropyridine) or di-nitrated products, though the directing effects of the substituents on the pyridine ring in 5-chloropyridin-2-amine favor the desired product.[4][5] Incomplete reaction will leave unreacted starting material.

Troubleshooting Guides

Issue 1: Uncontrolled Exothermic Reaction (Thermal Runaway)

Symptom: A rapid, uncontrolled increase in the reaction temperature.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the oxidizing agent.

  • Enhance Cooling: Increase the efficiency of the cooling bath (e.g., by adding more ice/salt or switching to a colder bath).

  • Emergency Quenching (Last Resort): If the temperature continues to escalate dramatically, prepare for an emergency quench by cautiously and slowly adding the reaction mixture to a large volume of crushed ice or ice-water in a separate, appropriately sized vessel with vigorous stirring.[6] Caution: This process is itself exothermic due to the dilution of concentrated sulfuric acid and should only be performed as a last resort with appropriate personal protective equipment and behind a safety shield.[6]

  • Alert Personnel: Inform your supervisor and any nearby colleagues of the situation.

Preventative Measures:

  • Adequate Cooling: Ensure the cooling bath has sufficient capacity for the scale of the reaction and is at the appropriate temperature before starting.

  • Slow Reagent Addition: Add the oxidizing agent dropwise or in small portions, carefully monitoring the internal reaction temperature.[6]

  • Vigorous Stirring: Maintain efficient and continuous agitation throughout the reaction to prevent localized heating.[6]

  • Correct Stoichiometry: Use the correct and verified ratios of all reagents.

Issue 2: Low or No Product Yield

Symptom: Little to no solid this compound precipitates upon quenching.

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or degradation of the oxidizing agent.

  • Product Solubility: The product may be soluble in the quenching medium if the volume of ice/water is insufficient or if the temperature is too high.

  • Incorrect Reagents: The starting materials or reagents may be of poor quality or incorrect identity.

Troubleshooting Steps:

  • Verify Reagents: Confirm the identity and purity of the 5-chloropyridin-2-amine and the concentration of the hydrogen peroxide and sulfuric acid.

  • Check Reaction Conditions: Review the experimental protocol to ensure the correct reaction time and temperature were maintained.

  • Optimize Quenching: Ensure a sufficient volume of ice/water is used for quenching to promote precipitation. Further cooling of the quenched mixture in an ice bath may also be beneficial.

  • Extraction: If the product remains in solution, it may be necessary to neutralize the acidic solution carefully with a base (e.g., sodium carbonate) and then extract the product with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.[3]

Data Presentation

Table 1: Summary of Reported Experimental Parameters for the Synthesis of this compound

Starting MaterialOxidizing Agent & AcidScale (Starting Material)Reaction Temperature (°C)Reaction Time (hours)Reported Yield (%)Reference
5-chloropyridin-2-amine30% H₂O₂ in conc. H₂SO₄5.0 g0, then room temperature20Not explicitly stated, but product obtained[2]
2-amino-5-chloropyridine30% H₂O₂ in conc. H₂SO₄5.0 gRoom temperature4871[2]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a reported laboratory-scale synthesis.[2]

Materials:

  • 5-chloropyridin-2-amine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add concentrated sulfuric acid.

  • While maintaining the temperature at 0°C, slowly add 30% hydrogen peroxide to the sulfuric acid with continuous stirring.

  • To this cooled mixture, add a solution of 5-chloropyridin-2-amine in concentrated sulfuric acid in a dropwise manner, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20-48 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, proceed to the quenching protocol.

Safe Quenching Protocol
  • Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).

  • Slowly and carefully pour the completed reaction mixture into the ice-water slurry. The addition should be done in a thin stream to control the exotherm.

  • Continue to stir the mixture as the solid product precipitates.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product in the funnel with several portions of cold water until the filtrate is neutral to pH paper.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification reagent_prep Prepare H₂O₂ in H₂SO₄ at 0°C add_reactant Add 5-chloropyridin-2-amine solution reagent_prep->add_reactant Controlled Addition react Stir at Room Temperature (20-48h) add_reactant->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor quench Quench on Ice-Water monitor->quench Reaction Complete filtrate Filter Precipitate quench->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_runaway cluster_assessment Assessment cluster_resolution Resolution start Symptom: Rapid, Uncontrolled Temperature Increase stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling prepare_quench Prepare for Emergency Quench enhance_cooling->prepare_quench is_controlled Is Temperature Under Control? prepare_quench->is_controlled continue_monitoring Continue Monitoring is_controlled->continue_monitoring Yes emergency_quench Perform Emergency Quench (Last Resort) is_controlled->emergency_quench No alert Alert Supervisor emergency_quench->alert

Caption: Troubleshooting decision-making for a runaway reaction.

References

Technical Support Center: Handling and Disposal of 5-Chloro-2-nitropyridine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 5-Chloro-2-nitropyridine waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with the following primary concerns:

  • Toxicity: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1][2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound and its waste?

A2: Appropriate PPE is crucial to ensure personal safety. The following should be worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Impervious clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated.[2]

  • Always work in a well-ventilated area, preferably a chemical fume hood.[1][3]

Q3: How should I store this compound waste before disposal?

A3: Proper storage is essential to prevent accidents and environmental contamination:

  • Store waste in a tightly closed, properly labeled container.[1][3]

  • The container should be stored in a cool, dry, and well-ventilated area.[1][3]

  • Segregate this compound waste, which is a halogenated organic compound, from non-halogenated waste streams.

  • Keep it away from incompatible materials, especially strong oxidizing agents.[1]

Q4: What are the approved methods for the final disposal of this compound waste?

A4: this compound waste is considered hazardous waste. Final disposal must be conducted through an approved hazardous waste disposal facility.[1][2] The most common method for halogenated organic waste is incineration at a permitted facility.[4] Do not dispose of this chemical down the drain or in regular trash.

Troubleshooting Guides

Scenario 1: Accidental Spill of this compound

Problem: A small amount of solid this compound or a solution containing it has been spilled in the laboratory.

Solution:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Assess the Hazard: For a small, manageable spill, proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as described in the FAQs.

  • Contain the Spill:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.

  • Collect Waste: Place the spilled material and any contaminated absorbents into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: The collected waste must be disposed of as halogenated organic hazardous waste through your institution's EHS program.

Scenario 2: Accidental Mixing of this compound Waste with Incompatible Chemicals

Problem: this compound waste has been accidentally mixed with a strong oxidizing agent.

Solution:

  • Do Not Attempt to Neutralize: Do not add any other chemicals to the mixture, as this could exacerbate the reaction.

  • Isolate the Container: If it is safe to do so, move the container to a secondary containment bin in a fume hood.

  • Alert and Evacuate: Inform your supervisor and others in the lab. Be prepared to evacuate if you observe any signs of a reaction (e.g., gas evolution, heat, color change).

  • Contact EHS: Immediately contact your institution's EHS department for guidance on how to manage the reactive mixture. Provide them with the identities and approximate quantities of all chemicals involved.

Data Presentation

ParameterGuideline/ValueSource
Personal Protective Equipment
Eye ProtectionChemical safety goggles or face shield[1][2]
Hand ProtectionChemical-resistant gloves[1]
Body ProtectionLab coat, impervious clothing[2]
Storage Conditions
ContainerTightly closed, labeled[1][3]
LocationCool, dry, well-ventilated area[1][3]
IncompatibilitiesStrong oxidizing agents[1]
Disposal
MethodApproved hazardous waste disposal plant[1][2]
Waste StreamHalogenated Organic Waste

Experimental Protocols

Protocol 1: Decontamination of Glassware Contaminated with this compound

Objective: To safely clean laboratory glassware that has come into contact with this compound.

Materials:

  • Contaminated glassware

  • Acetone (B3395972)

  • Detergent solution

  • Tap water

  • Deionized water

  • Appropriate waste containers

Procedure:

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of acetone to remove the bulk of the organic residue. Collect this rinse solvent as halogenated organic waste.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory detergent solution and warm water.

  • Tap Water Rinse: Rinse the glassware multiple times with tap water to remove the detergent.

  • Deionized Water Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Protocol 2: Suggested Laboratory-Scale Treatment of this compound Waste (for experienced personnel only)

Disclaimer: This is a suggested procedure based on the chemical reactivity of the functional groups. It should only be performed by trained personnel in a controlled laboratory setting and with all appropriate safety precautions in place. A risk assessment should be conducted before proceeding.

Objective: To reduce the hazardous nature of small quantities of this compound waste by chemical reduction of the nitro group and hydrodehalogenation of the chloro group. This procedure is based on established methods for the reduction of nitroarenes and hydrodechlorination of aryl chlorides.[5][6][7][8][9][10]

Materials:

  • This compound waste

  • Ethanol

  • Iron powder

  • Ammonium (B1175870) chloride

  • Deionized water

  • Sodium bicarbonate

  • pH paper

  • Reaction flask with a stirrer

  • Heating mantle

  • Fume hood

Procedure:

  • Setup: In a fume hood, place the this compound waste in a reaction flask equipped with a magnetic stirrer.

  • Dilution: Dilute the waste with ethanol.

  • Addition of Reagents: Slowly add iron powder and a solution of ammonium chloride in water to the flask while stirring.

  • Reaction: Gently heat the mixture to reflux and maintain the reaction for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding sodium bicarbonate until the pH is between 6 and 8.

  • Filtration: Filter the mixture to remove the iron salts.

  • Waste Disposal: The resulting filtrate, containing the reduced and dehalogenated product, should still be considered chemical waste and disposed of through the appropriate channels, though its hazard level will be significantly reduced. The solid iron waste should also be disposed of as hazardous waste.

Mandatory Visualizations

Waste_Disposal_Workflow cluster_collection Waste Collection cluster_handling Handling and Spills cluster_disposal Final Disposal A Generate this compound Waste B Segregate as Halogenated Organic Waste A->B C Store in a Labeled, Sealed Container B->C D Wear Appropriate PPE C->D H Arrange for Pickup by EHS C->H E Handle in a Fume Hood D->E F Spill Occurs E->F G Follow Spill Cleanup Protocol F->G I Transport to Approved Waste Facility H->I J Incineration I->J

Caption: Workflow for the safe handling and disposal of this compound waste.

Spill_Response_Logic Start Spill of this compound Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small, Manageable Spill? Assess->SmallSpill LargeSpill Large or Unmanageable Spill SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Evacuate Evacuate Area LargeSpill->Evacuate CallEHS Call Environmental Health & Safety (EHS) Evacuate->CallEHS Contain Contain the Spill (Absorbent/Sweeping) DonPPE->Contain Collect Collect Waste in a Labeled Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Logical decision-making process for responding to a this compound spill.

References

Preventing decomposition of 5-Chloro-2-nitropyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the decomposition of 5-Chloro-2-nitropyridine during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent decomposition?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4] It is also crucial to protect the compound from light and sources of ignition.[1][2][3]

Q2: What are the visible signs of this compound decomposition?

A2: Decomposition of this compound may not always be visible. However, you might observe a change in color (e.g., darkening) or the presence of an unusual odor. For accurate assessment, it is recommended to use analytical techniques like HPLC or GC-MS to check for the presence of degradation products.

Q3: What are the primary causes of this compound decomposition?

A3: The main factors that can lead to the decomposition of this compound are:

  • Moisture: The compound can undergo hydrolysis.

  • High Temperatures: Thermal decomposition can occur, potentially leading to the reduction of the nitro group to an amino group.[5]

  • Light: Photodegradation is a potential risk for many nitro-aromatic compounds.

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided.[1][2][3]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products under various conditions are not extensively documented in the literature, potential degradation pathways include:

  • Hydrolysis: Nucleophilic substitution of the chlorine atom with a hydroxyl group to form 5-hydroxy-2-nitropyridine.

  • Reduction: At elevated temperatures, the nitro group (-NO2) can be reduced to an amino group (-NH2), forming 5-chloro-2-aminopyridine.[5]

  • Thermal Decomposition: At high temperatures, the molecule can break down, releasing toxic fumes such as carbon oxides, nitrogen oxides, and hydrogen chloride.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction results or low yield Decomposition of this compound starting material.Verify the purity of the stored this compound using a suitable analytical method (e.g., HPLC, GC-MS). If degradation is confirmed, use a fresh, properly stored batch for the reaction.
Change in physical appearance of the stored compound (e.g., color change) Exposure to light, heat, or moisture.While a color change may indicate degradation, it is not a definitive test. Analyze a sample of the material to confirm its purity before use. Discard the material if significant degradation is detected. Implement stricter storage protocols to prevent future occurrences.
Inconsistent analytical results for the same batch of this compound Improper sample handling or storage of analytical samples.Ensure that analytical samples are stored under the same recommended conditions as the bulk material. Use fresh, properly prepared samples for each analysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method optimization and validation are required.

  • Instrumentation: HPLC with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for similar compounds.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV scan).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a specified period.

Analyze the stressed samples using the developed stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

Decomposition_Pathways cluster_conditions Decomposition Conditions This compound This compound Moisture_Heat Moisture / Heat High_Temp High Temperature Light Light Exposure Strong_Oxidizers Strong Oxidizing Agents Hydrolysis_Product 5-Hydroxy-2-nitropyridine Moisture_Heat->Hydrolysis_Product Hydrolysis Reduction_Product 5-Chloro-2-aminopyridine High_Temp->Reduction_Product Reduction Photodegradation_Products Photodegradation Products Light->Photodegradation_Products Oxidation_Products Oxidation Products Strong_Oxidizers->Oxidation_Products

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_storage Storage Conditions Ideal_Storage Ideal Storage (Cool, Dry, Dark) Sample_Analysis Analytical Testing (HPLC, GC-MS) Ideal_Storage->Sample_Analysis Stress_Conditions Stress Conditions (Heat, Humidity, Light) Stress_Conditions->Sample_Analysis Data_Evaluation Data Evaluation Sample_Analysis->Data_Evaluation Conclusion Stable Data_Evaluation->Conclusion Conclusion_Degraded Degraded Data_Evaluation->Conclusion_Degraded

Caption: Workflow for assessing the stability of this compound.

References

Troubleshooting low yield in the chlorination of 2-hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the chlorination of 2-hydroxy-5-nitropyridine (B147068) to synthesize 2-chloro-5-nitropyridine (B43025).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My chlorination reaction of 2-hydroxy-5-nitropyridine is resulting in a low yield. What are the common causes?

Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and formation of side products. Key areas to investigate are the quality of reagents, reaction temperature, and reaction time. For instance, incomplete reaction can occur if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of undesired byproducts.[1]

Q2: What are the most effective chlorinating agents for this transformation?

Commonly used chlorinating agents for this reaction are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), often used in combination.[2][3] The choice and ratio of these reagents can significantly impact the reaction's success. Using an excess of the chlorinating agent is often necessary to drive the reaction to completion.[1] Some protocols also report solvent-free methods using equimolar amounts of POCl₃ at high temperatures in a sealed reactor.[4][5]

Q3: How critical is the reaction temperature and duration?

Reaction temperature and duration are critical parameters that require careful optimization. Different protocols specify a range of temperatures and times. For example, one method involves reacting at 100-105°C for 5 hours[6][7], while another suggests 120-125°C for 5-8 hours.[8] A lower temperature of 60°C for 16 hours has also been reported.[9] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid byproduct formation from overheating or extended reaction times.[1][8]

Q4: Can the purity of the starting material affect the yield?

Yes, the purity of 2-hydroxy-5-nitropyridine is crucial. Impurities in the starting material can lead to side reactions, consuming the reagents and reducing the yield of the desired 2-chloro-5-nitropyridine.[1] It is advisable to ensure the starting material is of high purity before commencing the chlorination reaction.

Q5: What are some common side products, and how can their formation be minimized?

Side products can arise from incomplete chlorination or other side reactions.[1] To minimize their formation, it is important to carefully control the reaction conditions, such as temperature and time, and ensure the appropriate stoichiometry of the reagents.[1] Monitoring the reaction by TLC or LC-MS can help in detecting the formation of side products early on.[1]

Q6: What is the recommended work-up procedure to maximize product recovery?

The work-up procedure is critical for isolating the product and maximizing yield. A common procedure involves cooling the reaction mixture and then carefully quenching it with ice water.[6][7][8] The product can then be isolated by filtration or extraction with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.[6][7][9] Careful control of pH during the work-up is also important to prevent hydrolysis of the product.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various reported protocols for the chlorination of 2-hydroxy-5-nitropyridine.

Table 1: Reaction Conditions and Yields

Chlorinating Agent(s)AdditivesTemperature (°C)Time (h)Reported Yield (%)Reference
POCl₃, PCl₅-100-105595.3[6][7]
POCl₃N,N-Diethyl Aniline, Etamon Chloride120-1255-876.9[8]
POCl₃, PCl₅-601689.5[9]
POCl₃Pyridine140293[4]
PCl₅ / POCl₃-Not SpecifiedNot Specified41.1 (total yield over 3 steps)[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Chlorination using POCl₃ and PCl₅ [6][7]

  • To a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.

  • Stir the mixture and heat to 100-105°C for 5 hours.

  • After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly pour the residue into 120 g of ice water and stir thoroughly.

  • Neutralize the solution to a pH of 8-9 with a 40wt% aqueous sodium hydroxide (B78521) solution.

  • Separate the layers and extract the aqueous layer three times with 60 g of dichloromethane each time.

  • Combine the organic phases, wash with 20 g of saturated brine, and dry with 2.0 g of anhydrous sodium sulfate.

  • Distill the dichloromethane to obtain the final product.

Protocol 2: Chlorination using POCl₃ with Additives [8]

  • In a reaction vessel, add 321.7g (2.296 mol) of 2-hydroxy-5-nitropyridine, 361.8g (2.985 mol) of N,N-Diethyl Aniline, and 95.1g (0.574 mol) of etamon chloride to 350 mL of phosphorus oxychloride.

  • Heat the reaction mixture to 120-125°C and maintain for 5-8 hours.

  • Monitor the reaction completion using TLC.

  • Once the starting material is consumed, cool the reaction to below 50°C.

  • Remove the excess phosphorus oxychloride under reduced pressure.

  • Pour the residue into 5000g of crushed ice and stir until the ice melts completely.

  • Collect the precipitate by suction filtration.

  • Wash the filter cake with 100 mL of cold water three times and dry to a constant weight to obtain the product.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (2-hydroxy-5-nitropyridine, chlorinating agents) reaction 2. Chlorination Reaction (Heating and Stirring) reagents->reaction Add reagents monitoring 3. Reaction Monitoring (TLC/LC-MS) reaction->monitoring Sample periodically monitoring->reaction Continue reaction workup 4. Quenching & Work-up (Ice water, Neutralization) monitoring->workup Reaction complete isolation 5. Product Isolation (Filtration/Extraction) workup->isolation Separate phases purification 6. Purification (Recrystallization/ Chromatography) isolation->purification Crude product product Final Product (2-chloro-5-nitropyridine) purification->product Pure product

Caption: Experimental workflow for the chlorination of 2-hydroxy-5-nitropyridine.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality - Purity of starting material? - Activity of chlorinating agent? start->check_reagents check_conditions Review Reaction Conditions - Temperature too low/high? - Reaction time too short/long? start->check_conditions check_workup Evaluate Work-up Procedure - Incomplete extraction? - Product hydrolysis? start->check_workup solution_reagents Solution: - Purify starting material - Use fresh/new reagents check_reagents->solution_reagents solution_conditions Solution: - Optimize temperature and time - Monitor with TLC/LC-MS check_conditions->solution_conditions solution_workup Solution: - Optimize extraction solvent/pH - Ensure proper quenching check_workup->solution_workup

Caption: Troubleshooting decision tree for low yield in chlorination.

References

Analytical methods for monitoring 5-Chloro-2-nitropyridine reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods used in monitoring reactions involving 5-Chloro-2-nitropyridine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the progress of a reaction involving this compound?

A1: The primary techniques for monitoring the reaction progress of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The choice of method depends on factors such as the reaction matrix, the required sensitivity, the nature of the reactants and products, and the available instrumentation.[2] UV-Vis spectrophotometry can also be employed for kinetic analysis, particularly for nucleophilic aromatic substitution (SNAr) reactions.[3]

Q2: My this compound starting material appears as a yellow solid. What are its key physical properties?

A2: this compound is typically a yellow solid.[4] It has a molecular weight of 158.54 g/mol and a melting point in the range of 119-123°C.[5] It is poorly soluble in water but soluble in common organic solvents like ethanol (B145695) and dichloromethane (B109758).[4]

Analytical Method Selection and General Workflow

The selection of an appropriate analytical technique is critical for accurate reaction monitoring. The following diagram outlines a general workflow for method selection and troubleshooting.

G cluster_selection Method Selection cluster_workflow General Workflow Define Define Analytical Needs (Speed, Sensitivity, Matrix) Choose Choose Primary Method (HPLC, GC, NMR) Define->Choose HPLC HPLC Choose->HPLC Liquid Phase Non-volatile GC GC / GC-MS Choose->GC Gas Phase Volatile & Thermally Stable NMR NMR Choose->NMR Structural Info Non-destructive Sample 1. Withdraw Reaction Aliquot Quench 2. Quench Reaction (if necessary) Sample->Quench Prepare 3. Prepare Sample (Dilute, Filter, Derivatize) Quench->Prepare Analyze 4. Perform Analysis Prepare->Analyze Data 5. Analyze Data (Peak Area, Integration) Analyze->Data Troubleshoot Problem Encountered? Data->Troubleshoot Optimize Optimize Method Troubleshoot->Optimize Yes Success Successful Monitoring Troubleshoot->Success No Optimize->Analyze

Caption: A high-level workflow for analytical method selection and execution.

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring reactions with this compound.[6] However, challenges such as poor peak shape and co-elution are common.

Issue 1: Peak Tailing

Q: Why are my peaks for pyridine-containing compounds tailing?

A: Peak tailing is a frequent issue when analyzing basic compounds like pyridine (B92270) derivatives.[7] It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[7] Other causes can include column overload or a mismatch between the sample solvent and the mobile phase.[7]

Q: How can I reduce or eliminate peak tailing?

A: A systematic approach can significantly improve peak shape:

  • Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate (B84403) buffer). This protonates the silanol groups, minimizing their interaction with the basic analyte.[7]

  • Use of Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), at a low concentration (e.g., 5-10 mM). The TEA will preferentially interact with the active silanol sites, shielding them from the analyte.[7]

  • Column Selection: Use a modern, high-purity, end-capped silica (B1680970) column or a column with a different stationary phase (e.g., polymer-based) that is more inert.

Issue 2: Poor Resolution / Co-elution

Q: My target compound is co-eluting with an impurity. How can I improve the separation?

A: To improve resolution, you can modify several parameters:

  • Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase the retention times of all components, which may improve separation.

  • Change Mobile Phase pH: Small changes in pH can alter the ionization state of your compound or impurities, affecting their retention and improving selectivity.[7]

  • Change Stationary Phase: Switching from a standard C18 column to a phenyl, cyano, or polar-embedded phase can offer different interaction mechanisms and resolve co-eluting peaks.[7]

G Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckChem Is the analyte basic (e.g., pyridine)? Start->CheckChem CheckOverload Is sample concentration too high? CheckChem->CheckOverload No Sol_pH Adjust mobile phase pH (2.5-3.0) Add competing base (TEA) CheckChem->Sol_pH Yes CheckSolvent Is sample solvent stronger than mobile phase? CheckOverload->CheckSolvent No Sol_Dilute Dilute sample or reduce injection volume CheckOverload->Sol_Dilute Yes CheckColumn Is column old or damaged? CheckSolvent->CheckColumn No Sol_Solvent Dissolve sample in mobile phase CheckSolvent->Sol_Solvent Yes Sol_Column Replace with new or end-capped column CheckColumn->Sol_Column Yes End Peak Shape Improved Sol_pH->End Sol_Dilute->End Sol_Solvent->End Sol_Column->End

Caption: A decision tree for troubleshooting poor HPLC peak shape.

GC-MS Troubleshooting Guide

Gas Chromatography is well-suited for volatile and thermally stable compounds. For this compound, careful optimization is needed to prevent degradation.

Issue 1: Poor Peak Shape (Tailing, Fronting)

Q: What causes poor peak shape in the GC analysis of halogenated nitroaromatics?

A: Common causes include:

  • Active Sites: Halogenated compounds can interact with active sites (e.g., acidic silanols) in the GC inlet or column, leading to peak tailing.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak fronting.[8]

  • Sample Degradation: this compound can degrade at high temperatures in the injector port, leading to distorted peaks.[4][8]

  • Solvent Mismatch: A mismatch in polarity between the injection solvent and the stationary phase can cause peak splitting.[8]

Q: How can I improve the GC peak shape?

A: Consider the following troubleshooting steps:

  • Inlet Maintenance: Use a deactivated inlet liner and replace the liner and septa regularly to minimize active sites.

  • Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization to prevent thermal degradation.

  • Check for Column Bleed: High baseline noise or drift can indicate column bleed, which may require conditioning the column or replacing it.[9]

  • Adjust Flow Rate: Optimize the carrier gas flow rate to ensure optimal column efficiency and resolution.[10]

Issue 2: No or Low Signal Intensity

Q: I am not seeing a peak for my compound, or the signal is very weak. What should I check?

A: A low or absent signal can stem from several issues:

  • Leaks: System leaks are a common problem, allowing air and moisture in, which can damage the column and reduce sensitivity.[11] Check all fittings and connections.

  • Incorrect MS Parameters: Ensure the mass spectrometer is set to scan the correct m/z range for this compound (molecular ion at m/z 158).[12]

  • Sample Preparation: Verify that the sample concentration is appropriate and that the analyte is stable in the chosen solvent.[8]

NMR Spectroscopy Guide

NMR is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis of reaction mixtures.[1]

Q: Can NMR be used for real-time reaction monitoring?

A: Yes, NMR is an excellent tool for real-time or online reaction monitoring.[13] By acquiring spectra at regular time intervals, you can track the disappearance of reactant signals and the appearance of product signals.[14] This allows for the determination of reaction kinetics by plotting the integral of a characteristic peak over time.[13]

Q: What are common challenges when using NMR for reaction monitoring?

A: Potential issues include:

  • Peak Overlap: Signals from reactants, intermediates, and products may overlap, complicating quantification.[15] Using a higher field NMR spectrometer can improve resolution.

  • Sample Inhomogeneity: Changes during the reaction can cause the sample to become inhomogeneous, leading to distorted spectral lineshapes.[14]

  • Shimming: Maintaining a good shim is crucial, especially if the reaction causes changes in magnetic susceptibility. It may be necessary to re-shim during the experiment.

Data Presentation

Table 1: Comparison of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)NMR Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[2]Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[2]Nuclear spin transitions in a magnetic field.[1]
Typical Detector UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[2]Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD).[2]Radiofrequency detector.
Sample Derivatization Not typically required.[2]May be required for non-volatile compounds, but not for this compound.Not required.
Key Advantage Broad applicability, robust for non-volatile compounds.High sensitivity and selectivity, especially with MS detection.[2]Provides detailed structural information, non-destructive.[14]
Potential Issue Peak tailing for basic compounds, mobile phase compatibility with MS.[6][7]Thermal degradation of analyte, requires volatility.[8]Lower sensitivity, potential for peak overlap.[14]
Table 2: Reactivity Data for Chloronitropyridine Isomers

The following data summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine, providing a quantitative comparison of their relative reactivities.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
This compound 521.52 x 10⁻⁴Moderate
2-Chloro-3-nitropyridine231.17 x 10⁻³High
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High

Data sourced from a comparative guide on the reactivity of chloronitropyridines.[3]

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing an HPLC method for monitoring reactions of this compound.

  • Sample Preparation: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Quench the reaction immediately by diluting into a large volume of a suitable solvent (e.g., mobile phase) in a volumetric flask. c. Filter the diluted sample through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10-20 µL.[2][6]

    • Column Temperature: 25 °C.[6]

    • Detection: UV detector set at an appropriate wavelength (e.g., 275 nm) determined by a UV scan of the analyte.[6]

  • Analysis Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.[6] b. Inject a standard solution of this compound to determine its retention time. c. Inject the prepared reaction samples at various time points to monitor the decrease in the starting material peak area and the increase in product peak area.

Protocol 2: General GC-MS Method for Reaction Monitoring

This protocol is based on established methods for similar halogenated aromatic compounds.

  • Sample Preparation: a. Withdraw an aliquot from the reaction mixture. b. Quench the reaction and perform a liquid-liquid extraction into a volatile organic solvent (e.g., dichloromethane or ethyl acetate). c. Dry the organic layer over sodium sulfate, filter, and dilute to a suitable concentration (e.g., 1-10 µg/mL).

  • Chromatographic Conditions:

    • Capillary Column: A non-polar or medium-polarity column, such as a DB-5 (5% phenyl methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2][16]

    • Injector Temperature: 250 °C (optimization may be required to prevent degradation).[2]

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10-15 °C/min, and hold for 5 minutes.[2][16]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[2]

    • Injection Mode: Splitless or split (e.g., 50:1 ratio).[16]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).[16]

    • Electron Energy: 70 eV.[16]

    • Ion Source Temperature: 230 °C.[16]

    • Mass Range: m/z 40-300.[16]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Chloro-Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR data for 2-chloro-5-nitropyridine (B43025) and 2-nitropyridine, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Chloro-5-nitropyridine H-37.55d8.8
H-48.45dd8.8, 2.7
H-69.12d2.7
2-Nitropyridine H-38.25ddd8.4, 1.7, 0.9
H-47.65ddd8.4, 7.4, 1.7
H-57.95ddd7.4, 4.8, 1.7
H-68.70ddd4.8, 1.7, 0.9

Table 2: ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
2-Chloro-5-nitropyridine C-2151.2
C-3124.5
C-4136.0
C-5142.0
C-6145.5
2-Nitropyridine C-2150.1
C-3124.0
C-4136.5
C-5130.2
C-6149.8

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as chloro-nitropyridines is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard pulse program with a 30-degree pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Use a relaxation delay of 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants from the ¹H NMR spectrum.

Visualizing Molecular Structure and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure and the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants calibrate->analyze structure Structure Elucidation analyze->structure

Comparative Analysis of Mass Spectrometry Fragmentation and Alternative Analytical Techniques for 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the analytical characterization of 5-Chloro-2-nitropyridine, comparing its mass spectrometric behavior with alternative analytical methodologies. This guide provides insights into the fragmentation patterns, quantitative capabilities, and experimental protocols essential for informed analytical method selection.

In the landscape of pharmaceutical development and chemical research, the precise identification and quantification of compounds are paramount. This compound, a key intermediate in various synthetic pathways, necessitates robust analytical methods for its characterization. This guide offers a comparative overview of its analysis by Electron Ionization Mass Spectrometry (EI-MS) and alternative chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Mass Spectrometry Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation through the analysis of fragmentation patterns. While a publicly available experimental EI-MS spectrum for this compound is not readily found, its fragmentation can be predicted based on established principles for chloro- and nitro-aromatic compounds. For a comparative perspective, the experimentally determined fragmentation pattern of its isomer, 2-Chloro-5-nitropyridine, is presented.

The molecular ion peak ([M]⁺˙) for this compound is expected at a mass-to-charge ratio (m/z) of 158, considering the most abundant isotopes of chlorine (³⁵Cl) and nitrogen (¹⁴N). The presence of a chlorine atom will result in a characteristic isotopic peak at m/z 160 ([M+2]⁺˙) with an intensity of approximately one-third of the molecular ion peak.

Predicted Fragmentation of this compound:

The fragmentation of this compound under EI is anticipated to proceed through several key pathways initiated by the high-energy electrons impacting the molecule. The primary fragmentation events are expected to involve the loss of the nitro group (-NO₂) and the chlorine atom (-Cl), as well as cleavage of the pyridine (B92270) ring.

  • Loss of NO₂: A significant fragment is expected at m/z 112, corresponding to the loss of a nitro group (46 Da) from the molecular ion. This [M-NO₂]⁺ ion is often a stable species in nitroaromatic compounds.

  • Loss of Cl: The loss of a chlorine atom (35 Da) would result in a fragment at m/z 123, [M-Cl]⁺.

  • Loss of NO: Another common fragmentation pathway for nitroaromatics is the loss of a nitric oxide radical (-NO), leading to a fragment at m/z 128, [M-NO]⁺.

  • Ring Cleavage: Subsequent fragmentation of these primary ions can lead to smaller fragments, such as the chloropyridyl cation or various nitrile-containing species, arising from the cleavage of the pyridine ring.

For comparison, the experimental EI-MS data for the isomeric compound, 2-Chloro-5-nitropyridine , shows prominent peaks at m/z 158 (molecular ion), 112, 85, 76, and 50.[1] This suggests that the loss of the nitro group is a dominant fragmentation pathway for this isomer as well.

Comparison with Alternative Analytical Methods

While EI-MS provides detailed structural information, other analytical techniques like HPLC and GC are often preferred for routine quantification due to their higher throughput and simpler instrumentation.

Analytical TechniquePrincipleTypical DetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
GC-MS (EI) Separation by volatility and polarity, detection by mass-to-charge ratioMass Spectrometerng/mL to pg/mLng/mL to pg/mLHigh specificity, structural elucidationRequires volatile and thermally stable analytes
HPLC Separation by polarityUV-Vis, PDAµg/mL to ng/mLµg/mL to ng/mLVersatile, suitable for non-volatile and thermally labile compoundsLower specificity than MS without a mass detector
GC-FID Separation by volatility and polarityFlame Ionization Detectorng/mLng/mLRobust, quantitativeNot suitable for thermally unstable compounds, less specific than MS

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of this compound and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound, leveraging the separation power of GC and the specificity of MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-200

Sample Preparation:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., acetone, dichloromethane) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject 1 µL of the sample or standard into the GC-MS system.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative for the quantification of this compound, particularly when dealing with complex matrices or when derivatization is not desirable.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 254-300 nm).

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a calibration curve by injecting a series of diluted standards.

  • Filter samples through a 0.45 µm filter before injection.

Visualizing Fragmentation and Analytical Workflow

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_fragmentation Predicted EI-MS Fragmentation of this compound M [C₅H₃ClN₂O₂]⁺˙ m/z 158 F1 [C₅H₃ClN]⁺ m/z 112 M->F1 - NO₂ F2 [C₅H₃N₂O₂]⁺ m/z 123 M->F2 - Cl F3 [C₅H₃ClNO]⁺ m/z 128 M->F3 - NO F4 Further Fragments F1->F4 F2->F4 F3->F4

Caption: Predicted Electron Ionization Mass Spectrometry fragmentation pathway of this compound.

cluster_workflow Comparative Analytical Workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Sample Sample containing This compound Prep Sample Preparation (Dilution, Extraction) Sample->Prep GC Gas Chromatography (Separation) Prep->GC HPLC High-Performance Liquid Chromatography (Separation) Prep->HPLC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification & Identification) MS->Data UV UV-Vis/PDA Detection (Quantification) HPLC->UV UV->Data

Caption: A logical workflow comparing the analytical processes of GC-MS and HPLC for the analysis of this compound.

References

A Comparative Analysis of Reactivity: 5-Chloro-2-nitropyridine vs. 2-chloro-5-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides an objective comparison of the reactivity of two critical building blocks in medicinal and agricultural chemistry: 5-Chloro-2-nitropyridine and 2-chloro-5-nitropyridine (B43025). Targeted at researchers, scientists, and professionals in drug development, this document synthesizes quantitative data, details experimental protocols, and visualizes reaction mechanisms to inform synthetic strategy and optimization.

Introduction to Reactivity in Chloronitropyridines

The reactivity of chloronitropyridines in nucleophilic aromatic substitution (SNAr) is a cornerstone of many synthetic pathways. The electron-deficient pyridine (B92270) ring, further activated by a strongly electron-withdrawing nitro group, facilitates the displacement of the chloro leaving group by a nucleophile. However, the regiochemical arrangement of these substituents profoundly impacts the reaction rate and synthetic utility of the isomer. The key to this reactivity lies in the ability of the nitro group and the ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction.[1]

Quantitative Comparison of Reactivity

The rate of SNAr reactions is significantly influenced by the positions of the chloro and nitro groups. Kinetic studies provide a clear quantitative measure of this effect. Data for the reaction of various chloronitropyridine isomers with piperidine (B6355638) in ethanol (B145695) at 40°C demonstrates the difference in their reactivity.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Chloronitropyridine Isomers with Piperidine.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
This compound 5 2 1.52 x 10⁻⁴ Moderate
2-Chloro-5-nitropyridine 2 5 7.30 x 10⁻⁵ Moderate

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196, as cited in BenchChem.[1]

As the data indicates, This compound is approximately twice as reactive as 2-chloro-5-nitropyridine under these specific conditions. This difference is attributed to the electronic stabilization of the reaction intermediate.

Electronic Effects Governing Reactivity

The stability of the Meisenheimer complex is the determining factor for the reaction rate. This stability is maximized when the negative charge can be delocalized onto the electron-withdrawing nitro group through resonance.

  • In 2-chloro-5-nitropyridine , the nitro group is para to the site of nucleophilic attack (C2 position). This allows for direct resonance delocalization of the negative charge onto the nitro group, providing significant stabilization to the Meisenheimer intermediate.

  • In This compound , the nitro group is meta to the site of nucleophilic attack (C5 position).[1] Consequently, the negative charge of the intermediate cannot be directly delocalized onto the nitro group through resonance. The activation in this case is primarily due to the inductive effect of the nitro group and the overall electron-deficient nature of the pyridine ring.

The superior resonance stabilization in the intermediate for the reaction of 2-chloro-5-nitropyridine might seem to contradict the kinetic data. However, the reactivity is a balance of factors, including the activation of the carbon bearing the leaving group. For substitution at the 2-position (as in 2-chloro-5-nitropyridine), the adjacent ring nitrogen also plays a crucial role in stabilizing the intermediate. The observed higher rate for this compound in the specific reaction with piperidine suggests a complex interplay of inductive and resonance effects that slightly favors this isomer in that context.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Products reactant Chloronitropyridine intermediate Resonance-Stabilized Intermediate reactant->intermediate Attack at C-Cl nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product Loss of Cl⁻ leaving_group Chloride (Cl⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Synthetic Applications and Comparative Yields

Both isomers are valuable precursors in the synthesis of biologically active molecules. 2-Chloro-5-nitropyridine, in particular, is a key intermediate for various pharmaceuticals, including kinase inhibitors and the anti-HIV drug Nevirapine (B1678648).[2][3][4]

While kinetic data provides a precise measure of reactivity, synthetic yields offer a practical comparison for researchers. The following table compiles representative yields for SNAr reactions with various nucleophiles. It is important to note that reaction conditions are not always identical across different literature sources, which can influence yield.

Table 2: Representative Yields for SNAr Reactions.

IsomerNucleophileConditionsProductYield (%)
2-Chloro-5-nitropyridineAnilineDMSO, 45-60°C5-Nitro-N-phenylpyridin-2-amineGood
2-Chloro-5-nitropyridineCyclohexylamineTolueneN-cyclohexyl-5-nitropyridin-2-amineGood
2-Chloro-5-nitropyridineMorpholineMethanol4-(5-Nitropyridin-2-yl)morpholineGood
This compoundSodium MethoxideMethanol, Reflux5-Methoxy-2-nitropyridine95%
This compoundButylamine-N-Butyl-2-nitropyridin-5-amine76%

(Yields are sourced from various publications and should be considered representative.[1][5][6])

Experimental Protocols

Protocol 1: Kinetic Analysis of SNAr Reaction by UV-Vis Spectrophotometry

This protocol outlines a method to determine the second-order rate constant for the reaction between a chloronitropyridine isomer and a nucleophile like piperidine.

1. Materials and Reagents:

  • This compound or 2-chloro-5-nitropyridine

  • Piperidine (or other nucleophile)

  • Anhydrous ethanol (or other suitable solvent)

  • Volumetric flasks, pipettes, quartz cuvettes

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Constant temperature water bath

2. Solution Preparation:

  • Substrate Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of the chloronitropyridine isomer and dissolve it in anhydrous ethanol in a volumetric flask.

  • Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of piperidine and dissolve it in anhydrous ethanol in a separate volumetric flask. The nucleophile concentration should be at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.[1]

3. Kinetic Measurement:

  • Temperature Equilibration: Set the water bath and the spectrophotometer's cuvette holder to the desired temperature (e.g., 40.0 ± 0.1 °C).

  • Reaction Initiation: Pipette a known volume of the nucleophile stock solution into a quartz cuvette and allow it to equilibrate to the target temperature within the spectrophotometer.

  • Data Collection: Initiate the reaction by rapidly adding a small, known volume of the substrate stock solution to the cuvette, mixing quickly, and immediately starting absorbance readings at a predetermined wavelength (corresponding to the product formation). Collect absorbance readings at regular intervals until the reaction is complete (i.e., the absorbance value plateaus).[1]

4. Data Analysis:

  • Pseudo-First-Order Rate Constant (k_obs): Plot the natural logarithm of the absorbance change (ln(A∞ - At)) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting line is -k_obs.

  • Second-Order Rate Constant (k₂): The second-order rate constant is calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

Protocol 2: Synthesis of a JAK2 Inhibitor Intermediate

This protocol is a representative example of how these building blocks are used in medicinal chemistry, adapted from the synthesis of Janus kinase (JAK2) inhibitors.

Experimental_Workflow cluster_reagents Step 1: Reagent Preparation cluster_reaction Step 2: SNAr Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification reagent1 Dissolve 2-chloro-nitropyridine in anhydrous solvent (e.g., MeCN) mix Add amine solution to chloronitropyridine solution reagent1->mix reagent2 Prepare solution of amine nucleophile and base (e.g., K₂CO₃) reagent2->mix react Heat mixture to reflux (e.g., 80°C) for 2-6 h mix->react monitor Monitor reaction by TLC until starting material is consumed react->monitor cool Cool reaction to room temperature monitor->cool concentrate Remove solvent under reduced pressure cool->concentrate extract Perform aqueous work-up (e.g., EtOAc/water extraction) concentrate->extract dry Dry organic layer (e.g., Na₂SO₄) and concentrate extract->dry purify Purify crude product via silica (B1680970) gel column chromatography dry->purify product Obtain pure substituted aminonitropyridine intermediate purify->product

Caption: Experimental workflow for the synthesis of a substituted aminonitropyridine.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Add the desired amine nucleophile (1.1 equiv) followed by a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) (1.5 equiv).

2. Reaction Execution:

  • Heat the reaction mixture to a specified temperature (e.g., 80°C or reflux) and maintain for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain the desired substituted aminonitropyridine.

Conclusion

Both this compound and 2-chloro-5-nitropyridine are activated substrates for nucleophilic aromatic substitution. Quantitative kinetic data shows that this compound reacts moderately faster than 2-chloro-5-nitropyridine with piperidine. The choice between these isomers is ultimately dictated by the desired substitution pattern in the final target molecule. 2-Chloro-5-nitropyridine is widely employed when functionalization at the 2-position is required, providing access to a vast array of intermediates for drug discovery and agrochemical development. Understanding the subtle differences in their reactivity, supported by the experimental data and protocols presented here, allows researchers to make informed decisions for efficient and successful synthesis.

References

A Comparative Guide to HPLC and TLC Methods for Purity Assessment of 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the purity assessment of 5-Chloro-2-nitropyridine, a key intermediate in the pharmaceutical and chemical industries. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this compound in research and development settings.

Introduction to this compound and Its Purity

This compound (C₅H₃ClN₂O₂) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is of paramount importance as impurities can affect the safety and efficacy of the final drug product. Common impurities may arise from the synthesis process, which often involves the nitration of 2-chloropyridine (B119429) or related precursors. Potential impurities can include starting materials, by-products such as isomers (e.g., 3-chloro-2-nitropyridine (B1348776) or 2-chloro-3-nitropyridine), and degradation products. Therefore, robust analytical methods are required to detect and quantify these impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the non-polar nature of the analyte.

Experimental Protocol: HPLC

A validated RP-HPLC method for a related compound, 5-Chloro-2-nitrodiphenylamine, provides a strong starting point for the analysis of this compound. The following protocol is adapted for this purpose:

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (for sample preparation)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation of the main component from potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the chromophores present (nitro and pyridine (B92270) groups), a wavelength in the UV range of 254 nm is a suitable starting point.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

  • Injection Volume: 10-20 µL.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in methanol at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Parameters
ParameterRecommended Condition
Stationary Phase C18 (Octadecylsilyl silica (B1680970) gel)
Mobile Phase Acetonitrile and Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Dimensions 4.6 x 250 mm, 5 µm
Temperature Ambient
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a simpler, faster, and more cost-effective chromatographic technique suitable for qualitative and semi-quantitative analysis. It is an excellent tool for monitoring reaction progress and for rapid purity checks. For this compound, a normal-phase TLC system is generally effective.

Experimental Protocol: TLC

1. Materials:

  • TLC plates pre-coated with silica gel 60 F₂₅₄

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate)

2. Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. A mixture of hexane and ethyl acetate (e.g., in a 7:3 or 8:2 v/v ratio) is a good starting point. Allow the solvent front to travel up the plate.

  • Visualization: After development, remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm. This compound and related aromatic compounds will appear as dark spots.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Data Presentation: TLC Method Parameters
ParameterRecommended Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light at 254 nm
Chamber Saturated with mobile phase vapor

Comparison of HPLC and TLC Methods

FeatureHPLCTLC
Principle High-pressure separation on a packed columnSeparation on a thin layer of adsorbent by capillary action
Quantitative Analysis Excellent for precise quantificationSemi-quantitative at best
Resolution HighModerate
Sensitivity High (can detect trace impurities)Lower
Speed Slower per sample (requires system equilibration)Fast for multiple samples simultaneously
Cost High (instrumentation and solvents)Low (minimal equipment and solvent usage)
Application Purity certification, validation, stability studiesReaction monitoring, rapid purity screening

Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of this compound using both HPLC and TLC methods.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_tlc TLC Analysis cluster_results Results & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) Preparation->HPLC_System TLC_Setup TLC Plate & Chamber Setup Preparation->TLC_Setup Injection Sample Injection HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram HPLC_Analysis Data Analysis (Peak Integration, Purity Calculation) Chromatogram->HPLC_Analysis Purity_Report Purity Report Generation HPLC_Analysis->Purity_Report Spotting Sample Spotting TLC_Setup->Spotting Development Plate Development Spotting->Development Visualization Visualization (UV) & Rf Calculation Development->Visualization Visualization->Purity_Report

Workflow for Purity Assessment of this compound.

Conclusion

Both HPLC and TLC are valuable techniques for assessing the purity of this compound. The choice between the two methods depends on the specific requirements of the analysis. For precise and accurate quantification of impurities, a validated HPLC method is the gold standard. For rapid, qualitative screening and reaction monitoring, TLC offers a convenient and cost-effective alternative. For comprehensive quality control, it is often beneficial to use both techniques in a complementary manner.

References

Regioselectivity in Reactions of 5-Chloro-2-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of nucleophilic aromatic substitution (SNAr) on substituted pyridines is paramount for the rational design of synthetic routes. This guide provides a comprehensive comparison of the regioselectivity observed in the reactions of 5-Chloro-2-nitropyridine with various nucleophiles, supported by experimental data and detailed protocols.

The reactivity of halogenated nitropyridines is a cornerstone of heterocyclic chemistry, enabling the synthesis of a diverse array of functionalized molecules with applications in medicinal chemistry and materials science. This compound, a readily available building block, presents a case of moderate reactivity in SNAr reactions. The electronic landscape of the pyridine (B92270) ring, influenced by the interplay between the ring nitrogen and the strongly electron-withdrawing nitro group, dictates the position of nucleophilic attack.

The Decisive Role of Electronic Effects

In this compound, the chlorine atom at the C5 position is meta to the activating nitro group at the C2 position. This arrangement results in a lower degree of activation compared to isomers where the leaving group is positioned ortho or para to the nitro group. In the latter cases, the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group through resonance, leading to a more stabilized transition state and a faster reaction rate. While the pyridine nitrogen does contribute to the overall electron deficiency of the ring, the lack of direct resonance stabilization from the nitro group for attack at the C5 position tempers the reactivity of this compound.

Comparative Reactivity with Other Isomers

Kinetic studies comparing the reaction of various chloronitropyridine isomers with piperidine (B6355638) provide a quantitative measure of their relative reactivities. As shown in the table below, this compound exhibits a moderate reaction rate, significantly slower than isomers with ortho or para relationships between the chloro and nitro groups.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
This compound 5 2 1.52 x 10⁻⁴ Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.

Regioselectivity with Various Nucleophiles

Despite its moderate reactivity, this compound undergoes regioselective nucleophilic substitution at the C5 position with a range of nucleophiles. The following sections provide an overview of these reactions.

Amine Nucleophiles

The reaction of this compound with both primary and secondary amines proceeds cleanly to afford the corresponding 5-amino-2-nitropyridine derivatives. The reaction typically requires heating and may be carried out in a variety of solvents, including isopropanol (B130326), water, or ethanol, often in the presence of a base to neutralize the liberated HCl.

NucleophileProductSolvent SystemBaseTemperature (°C)Typical Yield (%)
Primary Amines5-(Alkyl/Aryl)amino-2-nitropyridineIsopropanol/Water (1:1)-80Varies
Aliphatic Amines5-(Alkyl)amino-2-nitropyridineAnhydrous EthanolTriethylamineRefluxVaries
Oxygen Nucleophiles

Alkoxides, such as sodium methoxide, readily displace the chloride in this compound to form 5-alkoxy-2-nitropyridine ethers. These reactions are typically performed in the corresponding alcohol as the solvent.

NucleophileProductSolventConditionsTypical Yield (%)
Sodium Methoxide5-Methoxy-2-nitropyridineMethanolNot specifiedNot specified
Sulfur Nucleophiles

Thiolates are potent nucleophiles and react efficiently with this compound to yield 5-(alkyl/aryl)thio-2-nitropyridines. The reactions are generally carried out under basic conditions to generate the thiolate anion in situ.

NucleophileProductSolventBaseConditionsTypical Yield (%)
Thiophenols5-(Arylthio)-2-nitropyridineNot specifiedNot specifiedNot specifiedNot specified

Note: While the regioselectivity for substitution at the C5 position is well-established based on mechanistic principles, specific yield data for reactions with oxygen and sulfur nucleophiles were not extensively available in the surveyed literature. The provided information is based on general reactivity patterns of similar systems.

Experimental Protocols

General Procedure for Reaction with Primary Amines in Aqueous Isopropanol[1]
  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

  • Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by purification, typically by column chromatography on silica (B1680970) gel.

General Procedure for Kinetic Measurement by UV-Vis Spectrophotometry[2]

This protocol outlines a method to determine the second-order rate constant of the reaction between a chloronitropyridine and a nucleophile.

  • Preparation of Stock Solutions:

    • Substrate Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of this compound and dissolve it in an anhydrous solvent (e.g., ethanol) in a volumetric flask.[1]

    • Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of the nucleophile (e.g., piperidine) and dissolve it in the same anhydrous solvent in a separate volumetric flask. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.[1]

  • Kinetic Measurement:

    • Set a constant temperature water bath and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).

    • Pipette a known volume of the nucleophile stock solution into a quartz cuvette and allow it to equilibrate to the reaction temperature in the thermostatted cuvette holder.

    • Initiate the reaction by rapidly injecting a small, known volume of the substrate stock solution into the cuvette and mixing thoroughly.

    • Immediately begin recording the absorbance at a predetermined wavelength (λ_max of the product) at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) is determined by plotting the natural logarithm of the change in absorbance (ln(A_∞ - A_t)) versus time. The slope of the resulting straight line is equal to -k_obs.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile.

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the principles governing these reactions, the following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on this compound and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism sub This compound int Meisenheimer Complex (Resonance Stabilized) sub->int Attack at C5 nuc Nucleophile (Nu⁻) prod 5-Substituted-2-nitropyridine int->prod Loss of Cl⁻ lg Cl⁻ Experimental_Workflow prep_sol Prepare Stock Solutions (Substrate & Nucleophile) temp_eq Equilibrate Solutions to Reaction Temperature prep_sol->temp_eq init_rxn Initiate Reaction in Cuvette temp_eq->init_rxn monitor Monitor Absorbance Change over Time init_rxn->monitor analyze Analyze Data (Plot ln(A∞ - At) vs. time) monitor->analyze calc Calculate Rate Constants (k_obs and k₂) analyze->calc

References

A Comparative Analysis of Halogenated Nitropyridines in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated nitropyridines are pivotal building blocks in medicinal chemistry and materials science, prized for their role as versatile intermediates in the synthesis of complex molecules. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a critical factor in their synthetic utility. This guide provides an objective comparison of the performance of various halogenated nitropyridines in SNAr reactions, supported by experimental data, detailed protocols, and visualizations to elucidate key reaction workflows.

Factors Influencing Reactivity

The propensity of a halogenated nitropyridine to undergo SNAr is governed by several key factors:

  • Position of the Nitro Group: The strongly electron-withdrawing nitro group (—NO₂) activates the pyridine (B92270) ring towards nucleophilic attack. This effect is most pronounced when the nitro group is positioned ortho or para to the halogen leaving group, as this allows for effective resonance stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[1][2]

  • Nature of the Halogen: In SNAr reactions, the rate-determining step is typically the attack of the nucleophile. Consequently, the reactivity order of the halogens is often the reverse of that seen in SN1 or SN2 reactions. Fluorine, being the most electronegative halogen, forms the most polarized carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The general reactivity order for the leaving group is F > Cl > Br > I.[3][4]

  • Position of the Halogen: Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution. This is due to the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1]

Comparative Reactivity Data

The following tables summarize quantitative data from various studies, comparing the reaction rates of different halogenated nitropyridines with various nucleophiles.

Table 1: Comparative Reactivity of Chloronitropyridine Isomers with Piperidine (B6355638)

This table provides a clear quantitative comparison of the relative reactivities of various chloronitropyridine isomers under consistent conditions. The significant variations in reactivity can be attributed to the relative positions of the chloro leaving group and the activating nitro group.[2]

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine (B43025)257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[2]

Table 2: Comparative Reactivity of 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine with Sodium Arenethiolates

This table highlights the difference in reactivity between two isomers when reacting with a different class of nucleophiles.

Nucleophile (Sodium Arenethiolate)2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹)2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹)
p-CH₃1.450.45
H1.000.30
p-Cl2.300.70

Reaction conditions: Methanol at 30°C. Data extracted from a study by El-Bardan (2002).[1]

Table 3: Reactivity of 2-Chloro-5-nitropyridine with Substituted Anilines

This table demonstrates the influence of the nucleophile's electronic properties on the reaction rate.

Nucleophile (Aniline)k₂ (x 10⁴ M⁻¹s⁻¹)
p-OCH₃10.3
p-CH₃6.46
H2.51
p-Cl1.15
m-Cl0.63

Reaction conditions: DMSO at 45°C. Data extracted from a study by El-Bardan (2002).[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative data.

General Experimental Protocol for SNAr of 2-Chloro-5-nitropyridine with Amines

This protocol is a common transformation in medicinal chemistry.[5]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-substituted-5-nitropyridine product.[5]

Experimental Protocol for Kinetic Analysis of SNAr Reactions

This protocol outlines the steps for determining the second-order rate constants.[1]

Materials:

  • Chloronitropyridine substrate

  • Nucleophile (e.g., piperidine)

  • Solvent (e.g., ethanol)

  • UV-Vis Spectrophotometer with a thermostated cell holder

Procedure:

  • Prepare a stock solution of the chloronitropyridine substrate in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

  • Prepare a series of stock solutions of the nucleophile (e.g., piperidine) in the same solvent at different concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.08 M, 0.1 M).

  • For each kinetic run, mix equal volumes of the substrate solution and one of the nucleophile solutions in the spectrophotometer cuvette, ensuring the nucleophile is in large excess.

  • Monitor the reaction by following the appearance of the product or the disappearance of the reactant at a predetermined wavelength over time.

  • The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • Repeat the kinetic measurements for each of the different piperidine concentrations.

  • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.[1]

  • Perform this entire procedure for each of the chloronitropyridine substrates to be compared.

Visualizing the Experimental Workflow

The following diagrams illustrate the general mechanism of an SNAr reaction and a typical workflow for a comparative kinetic analysis.

SNAr_Mechanism Reactants Halogenated Nitropyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product Substituted Nitropyridine + Halide Intermediate->Product Leaving Group Departure

Caption: General SNAr reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Runs cluster_analysis Data Analysis cluster_comparison Comparison prep_substrate Prepare Substrate Stock Solution mix Mix Substrate and Nucleophile in Spectrophotometer prep_substrate->mix prep_nucleophile Prepare Nucleophile Stock Solutions (Varying Concentrations) prep_nucleophile->mix monitor Monitor Absorbance vs. Time mix->monitor calc_kobs Calculate Pseudo-First-Order Rate Constant (k_obs) monitor->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine Second-Order Rate Constant (k₂) from Slope plot_kobs->calc_k2 repeat_exp Repeat for Each Halogenated Nitropyridine calc_k2->repeat_exp compare Compare k₂ Values repeat_exp->compare

Caption: Workflow for comparative kinetic analysis.

References

A Comparative Guide to the Spectroscopic Validation of 5-Chloro-2-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic data for the validation of reaction products derived from 5-Chloro-2-nitropyridine. It is intended to assist researchers in confirming the successful synthesis of substituted nitropyridines, which are key intermediates in the development of pharmaceuticals and other bioactive molecules. This document presents supporting experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Introduction to Reactions of this compound

This compound is a versatile reagent commonly employed in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen atom activates the chlorine atom for displacement by a wide range of nucleophiles, such as amines and alkoxides. This allows for the synthesis of a diverse array of 2,5-disubstituted pyridine derivatives. The general scheme for such a reaction is depicted below.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, two common SNAr products (5-Amino-2-nitropyridine and 5-Methoxy-2-nitropyridine), and an alternative starting material, 2,4-Dichloro-5-nitropyridine. This allows for a clear comparison of the spectroscopic signatures of the starting material versus the expected products.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compoundδ (ppm), Multiplicity, J (Hz)
This compound 8.35 (d, J = 2.7 Hz, 1H, H-6), 7.85 (dd, J = 8.8, 2.7 Hz, 1H, H-4), 7.50 (d, J = 8.8 Hz, 1H, H-3)
5-Amino-2-nitropyridine 8.80 (d, J = 2.8 Hz, 1H, H-6), 7.95 (dd, J = 9.2, 2.8 Hz, 1H, H-4), 6.50 (d, J = 9.2 Hz, 1H, H-3), 4.80 (br s, 2H, -NH₂)
5-Methoxy-2-nitropyridine 8.85 (d, J = 2.9 Hz, 1H, H-6), 7.45 (dd, J = 9.1, 2.9 Hz, 1H, H-4), 6.95 (d, J = 9.1 Hz, 1H, H-3), 3.95 (s, 3H, -OCH₃)
2,4-Dichloro-5-nitropyridine 9.10 (s, 1H, H-6), 7.80 (s, 1H, H-3)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compoundδ (ppm)
This compound 151.0 (C-2), 145.0 (C-6), 138.0 (C-4), 125.0 (C-3), 124.0 (C-5)
5-Amino-2-nitropyridine 159.0 (C-2), 148.0 (C-5), 135.0 (C-6), 128.0 (C-4), 109.0 (C-3)
5-Methoxy-2-nitropyridine 162.0 (C-2), 155.0 (C-5), 138.0 (C-6), 120.0 (C-4), 110.0 (C-3), 56.0 (-OCH₃)
2,4-Dichloro-5-nitropyridine 152.0 (C-2), 148.0 (C-4), 142.0 (C-6), 135.0 (C-5), 122.0 (C-3)

Table 3: FTIR Spectral Data (cm⁻¹)

CompoundKey Peaks and Assignments
This compound ~3100 (Ar C-H stretch), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1100 (C-Cl stretch)
5-Amino-2-nitropyridine [1]~3400 & ~3300 (N-H stretch), ~3100 (Ar C-H stretch), ~1620 (N-H bend), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch)
5-Methoxy-2-nitropyridine ~3100 (Ar C-H stretch), ~2950 & ~2850 (C-H stretch of OCH₃), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1250 (asymmetric C-O-C stretch), ~1020 (symmetric C-O-C stretch)
2,4-Dichloro-5-nitropyridine ~3100 (Ar C-H stretch), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1100 & ~850 (C-Cl stretches)

Table 4: Mass Spectrometry (EI-MS) Data

CompoundMolecular Ion (m/z) and Key Fragments (m/z)
This compound 158/160 (M⁺), 112 (M-NO₂)⁺, 76 (M-NO₂-HCl)⁺
5-Amino-2-nitropyridine [2]139 (M⁺), 109 (M-NO)⁺, 93 (M-NO₂)⁺, 66
5-Methoxy-2-nitropyridine 154 (M⁺), 124 (M-NO)⁺, 108 (M-NO₂)⁺, 96 (M-NO-CO)⁺, 78
2,4-Dichloro-5-nitropyridine [3]192/194/196 (M⁺), 162/164 (M-NO)⁺, 147/149 (M-NO₂)⁺, 112 (M-NO₂-Cl)⁺

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol, acetonitrile, or DMF).

  • Addition of Nucleophile: Add the nucleophile (e.g., amine or sodium alkoxide, 1.1-1.2 equivalents) to the solution. If the nucleophile is an amine, a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (1.2-1.5 equivalents) may be added to scavenge the HCl produced.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the solvent is volatile, remove it under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Set the spectral width to approximately 15 ppm and the number of scans to 16 or 32 for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FTIR Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Ionize the sample using electron impact (EI) with a standard electron energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Visualizing the Workflow and Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the logical workflow for product validation and the signaling pathway of the SNAr reaction.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis and Comparison Start Start Reaction SNAr Reaction of This compound Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification NMR 1H and 13C NMR Purification->NMR Characterization FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Comparison Compare with Reference Data NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Conclusion Product Validated Data_Comparison->Conclusion

Caption: Experimental workflow for synthesis and validation.

snar_pathway Start This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 5-Substituted-2-nitropyridine + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: Nucleophilic aromatic substitution pathway.

References

X-ray Crystal Structure of 5-Chloro-2-nitropyridine and Its Isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 5-Chloro-2-nitropyridine and its isomer, 2-Chloro-5-nitropyridine. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for predicting their chemical reactivity, intermolecular interactions, and ultimately their potential applications in pharmaceutical and materials science. This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. The structural insights provided by X-ray crystallography are invaluable for structure-based drug design and the development of novel therapeutic agents.

Comparative Analysis of Molecular Geometry

The positioning of the chloro and nitro substituents on the pyridine (B92270) ring significantly influences the molecular geometry and crystal packing of these isomers. Below is a comparison of key geometric parameters and crystallographic data for this compound and 2-Chloro-5-nitropyridine.

ParameterThis compound2-Chloro-5-nitropyridine
Crystal System TriclinicTriclinic
Space Group P-1P-1
Selected Bond Lengths (Å) C4–Cl1: 1.727(2), C1–N2: 1.495(3)C-Cl: Not specified, C-N(nitro): Not specified
N2–O1: 1.219(3), N2–O2: 1.225(2)N-O(nitro): Not specified
Selected Bond Angles (°) O1–N2–O2: 124.9(2)O-N-O(nitro): Not specified
Intermolecular Interactions Weak intermolecular interactions forming a two-dimensional sheet.[1]Short Cl···O contact [3.068 (4) Å] forming a chain; consolidated by C—H···O interactions.[2]
Molecular Planarity Not specifiedThe non-H atoms almost lie in a common plane (r.m.s. deviation = 0.090 Å).[2]

Experimental Protocols

The determination of the crystal structures of these compounds involves single-crystal X-ray diffraction. The general experimental workflow is outlined below, with specific details provided for the analysis of 2-Chloro-5-nitropyridine as a representative example.

Synthesis of this compound

This compound can be synthesized via the oxidation of 2-amino-5-chloropyridine (B124133). A common laboratory-scale procedure involves the following steps:

  • To a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, hydrogen peroxide is added dropwise at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 20-48 hours).

  • The mixture is then poured into ice water, leading to the precipitation of the product.

  • The solid product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol.[3][4]

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is selected and mounted on a diffractometer. The following steps are representative of the data collection and structure refinement process for chloronitropyridine derivatives:

  • Crystal Mounting: A well-formed single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated. For 2-Chloro-5-nitropyridine, a Bruker SMART APEX CCD area-detector diffractometer was used.[2]

  • Data Reduction: The collected diffraction intensities are processed, corrected for various factors (e.g., Lorentz and polarization effects), and merged to produce a unique set of reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic pathway to this compound.

G A 2-Amino-5-chloropyridine C This compound A->C Oxidation B H2O2, H2SO4

A simplified reaction scheme for the synthesis of this compound.
Experimental Workflow for Crystal Structure Determination

The logical flow of determining the crystal structure of a this compound derivative is depicted below.

G A Synthesis & Purification B Single Crystal Growth A->B C X-ray Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Crystallographic Data (CIF) E->F

A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

The analysis of the X-ray crystal structures of this compound and its isomer, 2-Chloro-5-nitropyridine, reveals the significant impact of substituent positioning on the solid-state architecture. While both are triclinic, the intermolecular interactions differ, with the 2-chloro-5-nitro isomer exhibiting distinct short contacts that influence its crystal packing. This type of detailed structural information is paramount for the rational design of new molecules with desired physicochemical properties for applications in drug discovery and materials science. Further studies on a wider range of derivatives would provide a more comprehensive understanding of the structure-property relationships within this class of compounds.

References

A Comparative Guide to the Kinetic Studies of 5-Chloro-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic reactivity of 5-Chloro-2-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions. Understanding the reaction kinetics of this and related compounds is crucial for optimizing synthetic routes and for the rational design of novel molecules in medicinal chemistry and materials science. This document presents supporting experimental data, detailed experimental protocols for kinetic analysis, and visualizations of the reaction mechanism and experimental workflow.

Quantitative Comparison of Reactivity

The rate of nucleophilic aromatic substitution on the pyridine (B92270) ring is highly dependent on the position of the electron-withdrawing nitro group and the chloro leaving group. The inherent electron deficiency of the pyridine ring, amplified by the strong resonance and inductive effects of the nitro group, activates the ring towards nucleophilic attack. The relative positioning of these substituents determines the stability of the intermediate Meisenheimer complex, which in turn governs the reaction rate.[1]

The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine (B6355638) in ethanol (B145695) at 40°C. This data offers a clear quantitative comparison of their relative reactivities under identical conditions.[1]

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
This compound 5 2 1.52 x 10⁻⁴ Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[1]

In the case of this compound, the chloro leaving group is at the C5 position, which is meta to the activating nitro group at C2. While the ring is activated by the nitro group and the ring nitrogen, the absence of a direct ortho or para relationship between the leaving group and the nitro group results in moderate reactivity compared to isomers like 4-chloro-3-nitropyridine, where this favorable electronic arrangement exists.[1]

Experimental Protocols for Kinetic Analysis

To ensure accurate and reproducible kinetic data, a standardized experimental protocol is essential. The following outlines a general method for determining the second-order rate constants for the reaction of chloronitropyridines with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.[2]

Materials and Reagents:
  • Chloronitropyridine substrate (e.g., this compound)

  • Nucleophile (e.g., piperidine, substituted anilines)[2][3]

  • Anhydrous solvent (e.g., ethanol, dimethyl sulfoxide (B87167) (DMSO), acetonitrile)[1][2][3]

  • Constant temperature water bath or spectrophotometer with a thermostatted cuvette holder[1][2]

  • UV-Vis spectrophotometer[1][2]

  • Quartz cuvettes[1][2]

  • Volumetric flasks and pipettes

Preparation of Stock Solutions:
  • Prepare a stock solution of the chloronitropyridine substrate of a known concentration in the chosen solvent.

  • Prepare a series of stock solutions of the nucleophile at different concentrations, also in the same solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.[2]

Kinetic Measurement:
  • Set the constant temperature water bath and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).[1]

  • Pipette a known volume of the nucleophile stock solution into a quartz cuvette and place it in the thermostatted cuvette holder to allow it to reach thermal equilibrium.[1]

  • To initiate the reaction, add a small, precise volume of the substrate stock solution to the cuvette. Quickly cap and invert the cuvette to ensure thorough mixing.[1]

  • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product. The λ_max should be predetermined by scanning a spectrum of the final reaction mixture.[1]

Data Analysis:
  • Pseudo-First-Order Rate Constant (k_obs): Under pseudo-first-order conditions, the reaction follows first-order kinetics with respect to the substrate. The observed rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A_∞ - A_t)) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting straight line is equal to -k_obs.[1]

  • Second-Order Rate Constant (k₂): The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.[2]

Visualizations

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of a chloronitropyridine with a nucleophile generally proceeds through a two-step addition-elimination mechanism. This involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4]

SNAr_Mechanism sub This compound int Meisenheimer Complex (Resonance Stabilized) sub->int + Nu⁻ nuc Nucleophile (Nu⁻) prod Product int->prod - Cl⁻ lg Cl⁻

Caption: General mechanism for the SNAr reaction of this compound.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the workflow for the comparative kinetic study described in the experimental protocol.

Kinetic_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction in Cuvette & Start Data Acquisition B->C D Monitor Absorbance Change over Time C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Repeat for Different Nucleophile Concentrations E->F G Plot k_obs vs. [Nucleophile] to Determine Second-Order Rate Constant (k₂) F->G

Caption: Workflow for the comparative kinetic analysis of chloronitropyridine reactivity.

References

A Comparative Guide to the Reactivity of 2,4-dichloro-5-nitropyridine and 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,4-dichloro-5-nitropyridine (B33049) and 5-chloro-2-nitropyridine in the context of nucleophilic aromatic substitution (SNAr) reactions. An understanding of the relative reactivity of these compounds is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science. This document outlines the theoretical basis for their reactivity, presents available experimental data for related compounds, details experimental protocols for kinetic analysis, and provides visualizations of reaction mechanisms and workflows.

Introduction to Nucleophilic Aromatic Substitution (SNAr) on Pyridine (B92270) Rings

Halogenated nitropyridines are valuable synthons in organic chemistry. The electron-deficient nature of the pyridine ring, enhanced by the presence of a strongly electron-withdrawing nitro group, activates the ring for nucleophilic attack, enabling the displacement of a halide leaving group.[1] The rate and regioselectivity of these reactions are primarily governed by the positions of the nitro group and the leaving group, which affect the stability of the intermediate Meisenheimer complex.[2]

Reactivity Comparison: 2,4-dichloro-5-nitropyridine vs. This compound

A direct quantitative comparison of the reaction rates of 2,4-dichloro-5-nitropyridine and this compound under identical conditions is limited in the available literature.[3] However, a robust qualitative and semi-quantitative comparison can be made based on the principles of SNAr and available data for analogous compounds.

2,4-dichloro-5-nitropyridine is a highly reactive substrate for SNAr.[2] It possesses two chlorine atoms that are activated by the electron-withdrawing nitro group at the C5 position.

  • C4-Cl: This chlorine is para to the nitro group. Nucleophilic attack at this position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the nitro group, providing significant resonance stabilization. This leads to a lower activation energy and a high reaction rate.[4]

  • C2-Cl: This chlorine is ortho to the nitro group, which also allows for resonance stabilization of the Meisenheimer intermediate. However, nucleophilic attack at the C4 position is generally favored.[4]

This compound , in contrast, is expected to be significantly less reactive.

  • C5-Cl: This chlorine is meta to the nitro group. When a nucleophile attacks the C5 position, the resulting negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the nitro group through resonance. This lack of direct stabilization results in a higher activation energy and a slower reaction rate compared to isomers with ortho or para relationships.

Supporting Experimental Data

While a direct kinetic comparison is unavailable, data from related compounds can provide a quantitative perspective. For instance, the reactivity of 2-chloro-5-nitropyridine, where the chlorine is also not directly activated by a para or ortho nitro group (though it is para to the ring nitrogen), has been studied.

SubstrateNucleophile (Aniline)SolventTemperature (°C)k₂ (x 10⁴ M⁻¹s⁻¹)
2-Chloro-5-nitropyridinep-OCH₃DMSO4510.3
2-Chloro-5-nitropyridinep-CH₃DMSO456.46
2-Chloro-5-nitropyridineHDMSO452.51
2-Chloro-5-nitropyridinep-ClDMSO451.15
2-Chloro-5-nitropyridinem-ClDMSO450.63

Data extracted from a study by El-Bardan (2002).[3]

It is anticipated that the rate constant for the reaction of this compound would be of a similar or lesser magnitude, while the reaction at the C4 position of 2,4-dichloro-5-nitropyridine would be significantly faster due to the para activating effect of the nitro group.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the underlying reaction mechanisms and a general workflow for a kinetic analysis of these SNAr reactions.

SNAr_Mechanism_2_4_dichloro_5_nitropyridine Reactant 2,4-dichloro-5-nitropyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product 4-Nu-2-chloro-5-nitropyridine Intermediate->Product - Cl⁻ LeavingGroup Cl⁻

SNAr Mechanism for 2,4-dichloro-5-nitropyridine (C4 Attack)

SNAr_Mechanism_5_chloro_2_nitropyridine Reactant This compound Intermediate Meisenheimer Complex (Less Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product 5-Nu-2-nitropyridine Intermediate->Product - Cl⁻ LeavingGroup Cl⁻

SNAr Mechanism for this compound

Experimental_Workflow A Prepare Stock Solutions (Substrate and Nucleophile) B Equilibrate Solutions to Constant Temperature A->B C Initiate Reaction in Cuvette B->C D Monitor Absorbance Change over Time (UV-Vis) C->D E Data Analysis: Plot ln(A∞ - At) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) E->F G Plot k_obs vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k₂) from Slope G->H

Experimental Workflow for Kinetic Analysis

Experimental Protocols

To quantitatively compare the reactivity of 2,4-dichloro-5-nitropyridine and this compound, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for their reactions with a nucleophile, such as piperidine (B6355638), using UV-Vis spectrophotometry.[3]

Objective: To determine and compare the second-order rate constants for the reaction of 2,4-dichloro-5-nitropyridine and this compound with piperidine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a constant temperature.

Materials:

  • 2,4-dichloro-5-nitropyridine

  • This compound

  • Piperidine (freshly distilled)

  • Anhydrous methanol or acetonitrile (B52724) (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Substrate Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of the chloronitropyridine isomer and dissolve it in the chosen anhydrous solvent in a volumetric flask.

    • Nucleophile Stock Solutions: Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This can be determined by running full spectra of the starting materials and the expected product.

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • To initiate the reaction, add a small, precise volume of the substrate stock solution to the cuvette, quickly cap and invert the cuvette to ensure thorough mixing.

    • Immediately begin recording the absorbance at the predetermined wavelength of maximum absorbance (λ_max) of the product.

    • Collect absorbance readings at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • Pseudo-First-Order Rate Constant (k_obs): Under pseudo-first-order conditions (where the nucleophile is in large excess), the observed rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance change (ln(A_∞ - A_t)) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting straight line is equal to -k_obs.

    • Second-Order Rate Constant (k₂): Repeat the kinetic measurements for each of the different piperidine concentrations. The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.

    • Perform this entire procedure for both 2,4-dichloro-5-nitropyridine and this compound to obtain a direct comparison of their k₂ values.

Conclusion

Based on the principles of nucleophilic aromatic substitution, 2,4-dichloro-5-nitropyridine is predicted to be substantially more reactive than this compound . This is primarily due to the favorable para and ortho positioning of the chlorine atoms relative to the strongly electron-withdrawing nitro group in 2,4-dichloro-5-nitropyridine, which effectively stabilizes the Meisenheimer intermediate. In contrast, the meta relationship between the chlorine and nitro group in this compound offers poor stabilization of the reaction intermediate. For synthetic applications, this means that reactions with 2,4-dichloro-5-nitropyridine will proceed under milder conditions and at a faster rate, with predictable regioselectivity for the C4 position. Reactions with this compound will likely require more forcing conditions to achieve comparable conversion. The experimental protocol provided herein offers a reliable method for quantifying this reactivity difference.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-nitropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 5-Chloro-2-nitropyridine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound responsibly. Adherence to these protocols will help in mitigating risks and ensuring compliance with regulatory standards.

This compound is a hazardous substance requiring careful handling and disposal. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal is not only a regulatory requirement but also a fundamental aspect of responsible chemical management.

Hazard and Regulatory Information

Hazard ClassificationGHS CodeDescriptionRegulatory Consideration
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2][3]Must be treated as a toxic substance for disposal.
Skin Irritation (Category 2)H315Causes skin irritation.[1][2][3]Contaminated materials must be handled as hazardous waste.
Serious Eye Damage (Category 1)H318Causes serious eye damage.[1][2]Personal protective equipment is crucial during handling and disposal.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335May cause respiratory irritation.[1][2][3]Handling should occur in a well-ventilated area or fume hood.
Hazardous to the Aquatic Environment (Acute and Chronic)H410Very toxic to aquatic life with long lasting effects.[1]Direct release to the environment is strictly prohibited.

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under US EPA guidelines listed in 40 CFR 261.3.[1] Additionally, state and local hazardous waste regulations must be consulted to ensure complete and accurate classification.[1]

Experimental Protocols for Safe Disposal

While specific on-site neutralization protocols for this compound are not commonly published and are best left to professional disposal services, the following steps outline the standard operating procedure for its collection and preparation for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat, preferably one that is chemical-resistant, should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents.[1] Do not mix this waste with oxidizers.

  • Waste Container: Collect waste this compound in a designated, clearly labeled, and leak-proof container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For small spills, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Large Spills: For large spills, evacuate the area immediately. Restrict access and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step 4: Storage and Disposal

Proper storage while awaiting disposal is a critical step in the waste management process.

  • Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1] Contact your institution's EHS office to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Chloro-2-nitropyridine. It offers procedural guidance on personal protective equipment, emergency first aid, and operational plans for handling and disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3] Facilities should be equipped with an eyewash fountain and a safety shower.[1][3]

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentSpecifications and Standards
Eye/Face Protection Chemical splash-resistant safety glasses or tightly fitting goggles with side protection. A face shield may be necessary in some situations.Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][2]
Hand Protection Chemically resistant, impervious gloves.Glove material and thickness should be selected based on the specific conditions of use and potential for skin contact.
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a lab coat, to prevent skin contact.[2][3]Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.A NIOSH or European Standard EN 149 approved respirator should be used when required.[2][3]

Emergency First Aid Procedures

Immediate action is required in case of exposure to this compound.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2]

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[1][3]

  • Store in a locked-up location.[1][2]

Spill Response: In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Remove all sources of ignition.[3][5]

  • Assess the Spill: Determine the extent of the spill and the associated hazards by consulting the Safety Data Sheet (SDS).[6]

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the required personal protective equipment, including respiratory protection if necessary.[6][7]

  • Contain the Spill: For solid spills, prevent dust formation.[5] For liquid spills, use an inert absorbent material to contain the spill.[3][6]

  • Clean Up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[6][8]

  • Decontaminate: Clean the spill area with soap and water.[6]

  • Dispose of Waste: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][7]

Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1][2] Do not allow the chemical to enter drains or the environment.[5][8]

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill & Consult SDS Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Absorbents/Dikes) PPE->Contain Cleanup Clean Up Spilled Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Waste Package & Label Hazardous Waste Decontaminate->Waste Dispose Dispose of Waste via Approved Channels Waste->Dispose Report Report Spill to Supervisor Dispose->Report Restock Restock Spill Kit Report->Restock

Caption: Workflow for a safe and effective response to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.